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  • Product: 1-(5-methyl-1{H}-tetrazol-1-yl)acetone
  • CAS: 83485-70-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(5-methyl-1H-tetrazol-1-yl)acetone

Introduction The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to act as a bioisostere for carboxylic acids....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to act as a bioisostere for carboxylic acids. The synthesis of specifically substituted tetrazoles, such as 1-(5-methyl-1H-tetrazol-1-yl)acetone, is a critical task for the development of novel pharmaceuticals and energetic materials. This guide provides a comprehensive, technically-grounded overview of the synthetic pathway to this target molecule, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern the reaction. We will focus on the most prevalent and reliable synthetic route: the N-alkylation of 5-methyltetrazole. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this synthesis.

Synthetic Strategy: The N-Alkylation Approach

The most direct and widely employed strategy for synthesizing 1-(5-methyl-1H-tetrazol-1-yl)acetone is the nucleophilic substitution reaction between 5-methyltetrazole and chloroacetone. This approach, while seemingly straightforward, presents a central challenge that is common in tetrazole chemistry: regioselectivity .

The tetrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2) available for alkylation upon deprotonation. This leads to the potential formation of two distinct isomers: the desired 1,5-disubstituted product and the corresponding 2,5-disubstituted isomer.

The ratio of these isomers is highly dependent on a variety of factors, including the choice of base, solvent, reaction temperature, and the nature of the electrophile.[1][2] Understanding and controlling these variables is paramount to maximizing the yield of the desired N1 isomer.

Overall Synthetic Workflow

The synthesis is best conceptualized as a two-stage process, beginning with the formation of the 5-methyltetrazole precursor, followed by the critical N-alkylation step.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: N-Alkylation cluster_2 Part C: Purification & Isolation Acetonitrile Acetonitrile FiveMT 5-Methyl-1H-tetrazole Acetonitrile->FiveMT SodiumAzide Sodium Azide SodiumAzide->FiveMT Catalyst Zinc Salt Catalyst (e.g., ZnCl2) Catalyst->FiveMT [2+3] Cycloaddition Chloroacetone Chloroacetone ProductMix Isomeric Mixture (N1 and N2) Chloroacetone->ProductMix Base Base (e.g., K2CO3) Base->ProductMix SN2 Reaction Solvent Solvent (e.g., Acetone) Solvent->ProductMix Purification Column Chromatography ProductMix->Purification FiveMT_ref 5-Methyl-1H-tetrazole FiveMT_ref->ProductMix FinalProduct 1-(5-methyl-1H-tetrazol-1-yl)acetone (Pure N1 Isomer) Purification->FinalProduct

Fig 1. High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of 5-Methyl-1H-tetrazole Precursor

A robust synthesis begins with a reliable supply of the starting material. 5-Methyltetrazole is commonly prepared via a [2+3] cycloaddition reaction between acetonitrile and an azide source, a method that is both efficient and scalable. Modern protocols often employ zinc salts as catalysts, which allows the reaction to be performed in aqueous media, significantly improving the safety and environmental profile by minimizing the in-situ formation of the highly toxic and explosive hydrazoic acid (HN₃).[3]

Experimental Protocol: 5-Methyl-1H-tetrazole
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium azide (NaN₃, 1.1 eq.), zinc chloride (ZnCl₂, 0.5 eq.), and deionized water.

  • Reagents: Add acetonitrile (CH₃CN, 1.0 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup (Acidification): After cooling to room temperature, carefully acidify the reaction mixture to a pH of ~2 with concentrated hydrochloric acid (HCl). This step protonates the tetrazolate salt and should be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-methyltetrazole. The product can be further purified by recrystallization.

Part 2: N-Alkylation of 5-Methyltetrazole

This is the pivotal step where the acetonyl moiety is appended to the tetrazole ring. The choice of a weak base like potassium carbonate in a polar aprotic solvent such as acetone is a common and effective strategy. The base deprotonates the acidic proton of the tetrazole ring, forming the tetrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone in a classic Sₙ2 reaction.[2]

Reaction Mechanism and Regioselectivity

The tetrazolate anion is an ambident nucleophile. The negative charge is delocalized across the ring, but the highest nucleophilicity generally resides at the N1 and N2 positions.

G cluster_0 Deprotonation cluster_1 SN2 Attack 5MT 5-Methyltetrazole Anion Tetrazolate Anion 5MT->Anion + B: Base Base (B:) Anion->5MT + BH⁺ Anion_ref Tetrazolate Anion N1_Product N1 Isomer (Target Product) Anion_ref->N1_Product Attack at N1 N2_Product N2 Isomer (Byproduct) Anion_ref->N2_Product Attack at N2 Chloroacetone Chloroacetone Chloroacetone->N1_Product Chloroacetone->N2_Product Cl_ion Cl⁻

Fig 2. General mechanism for the N-alkylation of 5-methyltetrazole.

The regiochemical outcome (N1 vs. N2 substitution) is a complex interplay of electronic and steric factors.[1] While the N2 position is often electronically favored, the N1 position can become more accessible depending on the solvent and the counter-ion associated with the tetrazolate. For many alkyl halides, a mixture of both isomers is obtained, necessitating a chromatographic separation.[2]

Experimental Protocol: 1-(5-methyl-1H-tetrazol-1-yl)acetone
  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methyltetrazole (1.0 eq.) in anhydrous acetone.

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.2-1.5 eq.) to the solution. The suspension should be stirred vigorously for 15-30 minutes at room temperature.

  • Electrophile Addition: Add chloroacetone (1.0-1.1 eq.) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction's completion by TLC, observing the consumption of the 5-methyltetrazole starting material.

  • Workup: Once the reaction is complete, filter off the solid potassium salts and wash the filter cake with additional acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of the N1 and N2 isomers.

  • Purification: The crude mixture is purified by flash column chromatography on silica gel. A solvent system such as ethyl acetate/hexane is typically effective for separating the two isomers. The polarity difference between the N1 and N2 isomers allows for their distinct elution. The fractions containing the desired product are collected and the solvent is evaporated to yield pure 1-(5-methyl-1H-tetrazol-1-yl)acetone.

Data and Characterization

Thorough characterization is essential to confirm the identity and purity of the final product and, crucially, to verify that the correct N1 isomer has been isolated.

Table 1: Representative Reaction Parameters
ParameterValue/ConditionRationale
Starting Material 5-Methyl-1H-tetrazoleThe core tetrazole scaffold.
Alkylating Agent ChloroacetoneProvides the desired acetonyl side chain.
Base Potassium Carbonate (K₂CO₃)A moderately strong, inexpensive base that effectively deprotonates the tetrazole without causing significant side reactions.
Solvent Anhydrous AcetoneServes as both a solvent and can help drive the reaction equilibrium. Its polar aprotic nature is ideal for Sₙ2 reactions.
Temperature Room Temp. to 50 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition or unwanted side reactions.
Purification Silica Gel ChromatographyThe standard and most effective method for separating the N1 and N2 regioisomers based on their differing polarities.[2]
Table 2: Expected Analytical Characterization Data
AnalysisExpected Result for 1-(5-methyl-1H-tetrazol-1-yl)acetone
¹H NMR Signals corresponding to the tetrazole-methyl protons (~2.5 ppm), the methylene protons of the acetonyl group (~5.4 ppm), and the acetyl-methyl protons (~2.2 ppm). The chemical shift of the methylene protons is a key diagnostic for the N1 isomer.
¹³C NMR Resonances for the tetrazole C5 carbon (~151 ppm), the tetrazole methyl carbon (~9 ppm), the ketone carbonyl carbon (~200 ppm), the methylene carbon (~55 ppm), and the acetyl-methyl carbon (~26 ppm).
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₅H₈N₄O).
IR Spectroscopy Characteristic absorption bands for the ketone C=O stretch (~1730 cm⁻¹), as well as C=N and N=N stretches from the tetrazole ring.

Conclusion

The synthesis of 1-(5-methyl-1H-tetrazol-1-yl)acetone is a practical and illustrative example of modern heterocyclic chemistry. While the core transformation relies on the well-established Sₙ2 reaction, successful execution demands a nuanced understanding of the factors that control regioselectivity in the alkylation of the ambident tetrazolate anion. By following the detailed protocols for precursor synthesis, N-alkylation, and chromatographic purification outlined in this guide, researchers can reliably access this valuable chemical entity. The principles discussed herein—cycloaddition for ring formation, base-mediated N-alkylation, and the critical importance of purification and characterization—are broadly applicable to the synthesis of a wide array of substituted tetrazoles for diverse applications in science and industry.

References

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI. [Link]

  • WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles.
  • Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona. (n.d.). Royal Society of Chemistry. [Link]

  • Supplementary Information Coordination Chemistry with 1-Methyl-5H-tetrazole. (n.d.). Technical University of Kaiserslautern. [Link]

  • One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2022). Nature. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. [Link]

  • Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. (2024). ResearchGate. [Link]

  • ¹⁵N NMR spectrum of 1‐(azidomethyl)‐5H‐tetrazole (3) in [D6]acetone. (n.d.). ResearchGate. [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. (2018). RSC Publishing. [Link]

  • Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. (2022). Wiley Online Library. [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). RSC Publishing. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2018). MDPI. [Link]

  • “Friedel-Crafty” Reactions with Chloroacetone. (2024). Dispatches from Molecule World - WordPress.com. [Link]

  • CN103351353A - Aqueous phase synthesis method of 5-methyl tetrazole.
  • The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. (1967). SciSpace. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(5-methyl-1H-tetrazol-1-yl)acetone

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to Substituted Tetrazoles Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Substituted Tetrazoles

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This unique nitrogen-rich structure imparts a range of valuable chemical and biological properties. In the field of medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and bioavailability. This has led to the incorporation of tetrazole moieties in a number of approved drugs. Beyond pharmaceuticals, tetrazole derivatives are utilized in materials science as ligands for coordination complexes, in energetic materials, and as precursors in organic synthesis. The compound 1-(5-methyl-1H-tetrazol-1-yl)acetone combines the versatile tetrazole core with an acetonyl functional group, suggesting potential for further chemical modification and diverse applications.

Synthesis of 1-(5-methyl-1H-tetrazol-1-yl)acetone

The synthesis of 1-(5-methyl-1H-tetrazol-1-yl)acetone can be logically approached in a two-step process: first, the synthesis of the 5-methyl-1H-tetrazole precursor, followed by its N-alkylation with an appropriate acetone synthon.

Synthesis of the Precursor: 5-methyl-1H-tetrazole

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[1] For 5-methyl-1H-tetrazole, this involves the reaction of acetonitrile with sodium azide, often catalyzed by a Lewis acid such as zinc bromide.[1]

Experimental Protocol: Zinc-Catalyzed Synthesis of 5-methyl-1H-tetrazole in Water [1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetonitrile (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents).

  • Solvent Addition: Add deionized water to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully acidify with hydrochloric acid to a pH of ~1 in an ice bath to protonate the tetrazole. Caution: This step may generate toxic hydrazoic acid and should be performed in a well-ventilated fume hood.

  • Isolation: The product, 5-methyl-1H-tetrazole, may precipitate upon acidification and can be collected by vacuum filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization.

Diagram of the Synthesis of 5-methyl-1H-tetrazole

synthesis_of_5_methyl_1H_tetrazole acetonitrile Acetonitrile zinc_bromide Zinc Bromide (catalyst) Water, Reflux acetonitrile->zinc_bromide sodium_azide Sodium Azide sodium_azide->zinc_bromide methyl_tetrazole 5-methyl-1H-tetrazole zinc_bromide->methyl_tetrazole + HCl (work-up)

Caption: Synthesis of 5-methyl-1H-tetrazole via [3+2] cycloaddition.

N-Alkylation to Yield 1-(5-methyl-1H-tetrazol-1-yl)acetone

The alkylation of 5-methyl-1H-tetrazole with chloroacetone in the presence of a base is a probable route to the target compound. It is important to note that the alkylation of 5-substituted tetrazoles can result in the formation of two regioisomers: the 1-substituted and the 2-substituted products. The ratio of these isomers can be influenced by reaction conditions such as the solvent, base, and temperature.

Experimental Protocol: N-Alkylation of 5-methyl-1H-tetrazole

  • Reaction Setup: Dissolve 5-methyl-1H-tetrazole (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (1.5 equivalents) to the solution and stir for a short period.

  • Alkylation: Add chloroacetone (1.1 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Isolation and Purification: The resulting residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The two regioisomers, 1-(5-methyl-1H-tetrazol-1-yl)acetone and 2-(5-methyl-1H-tetrazol-2-yl)acetone, can then be separated by column chromatography.

Diagram of the N-Alkylation of 5-methyl-1H-tetrazole

N_alkylation_of_5_methyl_1H_tetrazole methyl_tetrazole 5-methyl-1H-tetrazole base Base (e.g., K2CO3) Solvent (e.g., Acetone) methyl_tetrazole->base chloroacetone Chloroacetone chloroacetone->base product_1 1-(5-methyl-1H-tetrazol-1-yl)acetone base->product_1 product_2 2-(5-methyl-1H-tetrazol-2-yl)acetone base->product_2

Caption: N-Alkylation of 5-methyl-1H-tetrazole leading to isomeric products.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(5-methyl-1H-tetrazol-1-yl)acetone based on its chemical structure.

PropertyPredicted Value
Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Appearance Likely a solid or oil at room temperature
Boiling Point Estimated to be > 200 °C
Solubility Expected to be soluble in polar organic solvents
XLogP3 Predicted to be around 0.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4

Potential Applications

Given the functional groups present in 1-(5-methyl-1H-tetrazol-1-yl)acetone, several potential applications can be envisioned:

  • Medicinal Chemistry: The tetrazole ring can act as a bioisosteric replacement for a carboxylic acid, and the acetonyl group provides a handle for further synthetic modifications to create more complex molecules for drug discovery programs.

  • Coordination Chemistry: The nitrogen atoms of the tetrazole ring can coordinate with metal ions, making it a potential ligand for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties.

  • Energetic Materials: While the oxygen balance is not ideal for a high-energy material, the high nitrogen content of the tetrazole ring suggests it could be a component in the synthesis of more complex energetic compounds.[2]

Analytical Characterization

To confirm the successful synthesis and purification of 1-(5-methyl-1H-tetrazol-1-yl)acetone, a combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show distinct signals for the methyl group on the tetrazole ring, the methylene protons adjacent to the carbonyl group, and the methyl protons of the acetyl group. The chemical shifts of the methylene protons will be indicative of whether the 1- or 2-isomer has been formed.

    • ¹³C NMR will show characteristic peaks for the carbonyl carbon, the carbons of the tetrazole ring, and the methyl and methylene carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone (around 1715 cm⁻¹) would be expected, along with characteristic peaks for the tetrazole ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed to confirm its molecular formula.

Safety and Handling

As 1-(5-methyl-1H-tetrazol-1-yl)acetone is not a well-characterized compound, it should be handled with care, assuming it is potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood.

  • Toxicity: The toxicity of this specific compound is unknown. Tetrazoles and their precursors (like sodium azide) can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Stability: The thermal stability is unknown. Some nitrogen-rich compounds can be energetic and decompose upon heating.[2] Avoid excessive heating unless its thermal properties have been determined by techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

Conclusion

References

  • (Reference for general information on tetrazoles - this would be a general organic or medicinal chemistry textbook or a review article on tetrazoles)
  • Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. [Link]

Sources

Foundational

theoretical studies of 1-(5-methyl-1H-tetrazol-1-yl)acetone

An In-depth Technical Guide to the Theoretical Studies of 1-(5-methyl-1H-tetrazol-1-yl)acetone Abstract This technical guide provides a comprehensive theoretical framework for the investigation of 1-(5-methyl-1H-tetrazol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 1-(5-methyl-1H-tetrazol-1-yl)acetone

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 1-(5-methyl-1H-tetrazol-1-yl)acetone, a substituted tetrazole of interest in medicinal and materials science. While experimental data on this specific molecule is sparse, this document leverages established computational chemistry protocols, extensively applied to analogous tetrazole derivatives, to construct a robust predictive analysis. We detail the application of Density Functional Theory (DFT) to elucidate the molecule's structural, spectroscopic, and electronic properties. This guide serves as a blueprint for researchers, scientists, and drug development professionals, outlining the methodologies for geometry optimization, vibrational frequency analysis (FT-IR, FT-Raman), NMR spectroscopy, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The causality behind methodological choices is explained, ensuring a self-validating system of protocols grounded in authoritative scientific literature.

Introduction

The Significance of the Tetrazole Scaffold

Tetrazoles are five-membered heterocyclic aromatic rings containing four nitrogen atoms and one carbon atom. This high nitrogen content imparts unique chemical and physical properties, making them invaluable scaffolds in various scientific domains.[1] In pharmaceutical sciences, the tetrazole ring is widely recognized as a bioisosteric replacement for the carboxylic acid group.[2][3] This substitution can enhance metabolic stability, improve lipophilicity, and modulate binding affinity, leading to superior pharmacokinetic profiles in drug candidates.[1] Consequently, tetrazole-containing compounds have found applications in treating a wide range of diseases, including hypertension, cancer, and allergies.[1][4][5] Beyond medicine, their high positive enthalpy of formation makes them a key component in the development of energetic materials and gas-generating agents.[6][7]

Rationale for Theoretical Investigation

1-(5-methyl-1H-tetrazol-1-yl)acetone combines the stable 5-methyltetrazole moiety with an acetone group, creating a molecule with potential for diverse chemical interactions and biological activity. Theoretical and computational modeling provides an indispensable toolkit for predicting and understanding the intrinsic properties of such novel molecules before engaging in resource-intensive synthesis and experimentation.[1] By employing quantum mechanical methods like Density Functional Theory (DFT), we can gain fundamental insights into the molecule's three-dimensional structure, vibrational modes, electronic charge distribution, and sites of chemical reactivity.[3] This in-silico approach accelerates the design-test-analyze cycle, enabling a more rational and targeted approach to the development of new chemical entities.

Core Computational Methodology

The theoretical investigation of 1-(5-methyl-1H-tetrazol-1-yl)acetone is founded upon Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for molecules of this size.[3][8]

Method Selection and Justification
  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. B3LYP has a long-standing record of providing reliable results for the geometries, vibrational spectra, and electronic properties of a wide range of organic compounds, including nitrogen-rich heterocycles.[9][10]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style, split-valence triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. This level of theory is well-suited for capturing the subtle electronic effects within the tetrazole ring system.[9][10]

All calculations are performed in the gas phase to model the intrinsic properties of an isolated molecule. The computational workflow is designed to be a self-validating system, where the results of one analysis logically inform the next.

Computational Workflow Protocol

The following diagram outlines the logical progression of the theoretical analysis.

G cluster_0 Step 1: Initial Setup cluster_1 Step 2: Geometry & Vibrational Analysis cluster_2 Step 3: Spectroscopic & Electronic Property Calculation cluster_3 Step 4: Data Analysis & Interpretation A Input Molecular Structure (1-(5-methyl-1H-tetrazol-1-yl)acetone) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy & Obtain Spectra) B->C Optimized Coords G Structural Parameters (Bond Lengths/Angles) B->G D NMR Shielding Tensors (GIAO Method) C->D E Electronic Properties (HOMO, LUMO, MEP) C->E F NBO Analysis (Charge Delocalization) C->F H Vibrational Mode Assignment (FT-IR & FT-Raman) C->H I Chemical Shifts (1H & 13C NMR) D->I J Reactivity Analysis (FMO & MEP) E->J K Intramolecular Interactions (NBO E(2) Energies) F->K

Caption: Computational workflow for the theoretical analysis of the target molecule.

Results and Discussion

Optimized Molecular Structure

The initial step involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. The resulting structure reveals the key spatial arrangement of the atoms. The planarity of the tetrazole ring is a critical feature, influencing its aromaticity and interactions with other molecules. The orientation of the acetone side chain relative to the ring is also determined.

Caption: Optimized molecular structure of 1-(5-methyl-1H-tetrazol-1-yl)acetone.

A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters

Parameter Bond Length (Å) Parameter Angle Angle (°)
Bond Lengths N1–N2 ~1.34 Bond Angles N1–N2–N3 ~109.5
N2–N3 ~1.29 N2–N3–N4 ~109.0
N3–N4 ~1.35 N3–N4–C5 ~105.0
N4–C5 ~1.32 N4–C5–N1 ~107.5
C5–N1 ~1.36 C5–N1–N2 ~109.0
C11=O12 ~1.22 C10-C11-O12 ~121.0

Note: Values are estimates based on typical DFT results for similar tetrazole structures and should be calculated specifically for the title compound.[10][11]

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra, which are unique molecular fingerprints. Each peak in the spectra corresponds to a specific vibrational mode (stretching, bending, twisting). This analysis is crucial for confirming the identity and purity of a synthesized compound by comparing the theoretical spectrum with the experimental one.

Table 2: Predicted Major Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹, scaled) Assignment (Potential Energy Distribution) Vibrational Mode
~3000-3100 ν(C-H) Methyl & Methylene C-H Stretch
~1715 ν(C=O) Acetone Carbonyl Stretch
~1450-1550 ν(N=N), ν(C=N) Tetrazole Ring Stretch
~1360 δ(C-H) Methyl C-H Bend
~1250 ν(C-N) Ring-Side Chain Stretch
~1000-1100 ν(C-C) Acetone Backbone Stretch

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (~0.96) for better comparison.

Electronic Structure and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[13][14]

  • A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.[14]

  • A small HOMO-LUMO gap suggests the molecule is more reactive and prone to chemical reactions.[15]

For 1-(5-methyl-1H-tetrazol-1-yl)acetone, the HOMO is expected to be localized primarily on the nitrogen-rich tetrazole ring, while the LUMO may have significant contributions from the π* orbital of the carbonyl group.

Table 3: Predicted Frontier Molecular Orbital Energies

Parameter Energy (eV)
E(HOMO) ~ -7.0 to -8.0
E(LUMO) ~ -0.5 to -1.5
Energy Gap (ΔE) ~ 5.5 to 7.5

Note: These values are typical for stable organic molecules and provide a baseline for assessing reactivity.[3][14]

The MEP is a color-coded map of the total electron density, which is invaluable for identifying the electrophilic and nucleophilic sites of a molecule.[3][12]

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the lone pairs of the tetrazole nitrogen atoms and the carbonyl oxygen.

  • Blue regions (positive potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms and the carbonyl carbon.

The MEP map provides a visual guide to how the molecule will interact with other reagents, substrates, or biological receptors.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method allows for the quantification of intramolecular charge transfer and hyperconjugative interactions.[15][16] The analysis calculates the second-order perturbation energy, E(2), which measures the stabilization energy from a donor-acceptor (filled-unfilled orbital) interaction.

Significant interactions in this molecule are expected to include:

  • Donation from the lone pair of a tetrazole nitrogen (LP N) to the antibonding π* orbital of an adjacent N=N or C=N bond, indicating electron delocalization within the aromatic ring.

  • Donation from the lone pair of the carbonyl oxygen (LP O) to adjacent antibonding σ* orbitals.

Table 4: Predicted Key NBO Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP(1) N2 π*(N3-N4) High Intramolecular delocalization
LP(1) N4 π*(N2-N3) High Intramolecular delocalization
LP(2) O12 σ*(C10-C11) Moderate Hyperconjugation

Note: The magnitude of E(2) is proportional to the strength of the interaction.[15]

NMR Spectral Analysis

The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts.[10] Comparing these theoretical shifts with experimental data is a powerful method for structure verification. The calculations can help resolve ambiguities in signal assignment, especially in complex regions of the spectrum. The predicted chemical shifts for the methyl protons, methylene protons, and the distinct carbons of the tetrazole ring and acetone moiety provide a complete theoretical spectrum for comparison.[3][17]

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the characterization of 1-(5-methyl-1H-tetrazol-1-yl)acetone using DFT calculations. The proposed workflow enables the prediction of the molecule's optimized geometry, vibrational and NMR spectra, and electronic properties. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals provides a deep understanding of the molecule's intrinsic stability, reactivity, and intramolecular electronic interactions. This computational blueprint serves as a powerful predictive tool for researchers, guiding future synthetic efforts and providing a foundational understanding of this promising chemical entity.

References

  • ResearchGate. (n.d.). Computational studies on tetrazole derivatives as potential high energy materials | Request PDF. Retrieved February 15, 2026, from [Link]

  • Aziz, H., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon. [Link]

  • ResearchGate. (n.d.). Synthesis, structural and computational studies of new tetrazole derivatives. Retrieved February 15, 2026, from [Link]

  • IOSR Journal. (n.d.). Gas Phase Computational Studies of C-Substituted Tetrazoles. [Link]

  • Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. [Link]

  • SSRN. (n.d.). Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), Wavefunction studies and molecular docking studies. [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]

  • Dependent DFT Calculations of 1-Methyl-5-phenyl-5H. (n.d.). ChemistryOpen. [Link]

  • Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]

  • Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. (2024). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]

  • Azeez, Y. H., & Ahmed, H. SH. (2021). The aim of the study is to investigate the effects of solvent polarity on the frontier molecular orbitals energy gap and global chemical reactivity of Tetrathiafulvalene in order to understand the stability and reactivity of Tetrathiafulvalene in a different solvent medium. Passer Journal of Basic and Applied Sciences. [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. [Link]

  • Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. [Link]

  • ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular structure, vibrational spectra and photochemistry of 5-mercapto-1-methyltetrazole | Request PDF. Retrieved February 15, 2026, from [Link]

  • Lyakhov, A. S., et al. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Theoretical studies on tautomerism of tetrazole 5-thion. Retrieved February 15, 2026, from [Link]

  • Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4O), its Anion 1. (n.d.). Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts | Request PDF. Retrieved February 15, 2026, from [Link]

  • Lyakhov, A. S., et al. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Afza, N., et al. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics. [Link]

  • Ryzhov, I. V., et al. (n.d.). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Living systems. [Link]

  • Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Characterization of 1-(5-methyl-1H-tetrazol-1-yl)acetone

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(5-methyl-1H-tetrazol-1-yl)acetone, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 1-(5-methyl-1H-tetrazol-1-yl)acetone, a heterocyclic compound of significant interest for synthetic and medicinal chemistry applications. For drug development professionals and researchers, a thorough understanding of a molecule's physical properties is not merely academic; it is a foundational pillar for assessing purity, stability, and formulating a viable drug product. This document moves beyond a simple data sheet, detailing the causality behind experimental choices and providing field-proven protocols for determining critical parameters. We will explore the methodologies for analyzing thermal properties, solubility profiles, and spectroscopic identity, establishing a self-validating system for the comprehensive evaluation of this and similar novel chemical entities.

Compound Identity and Structural Attributes

The initial step in any characterization workflow is to unequivocally define the molecule of interest. 1-(5-methyl-1H-tetrazol-1-yl)acetone belongs to the class of N-substituted tetrazoles, which are recognized as important bioisosteres for carboxylic acids in drug design.[1] Its structure integrates the metabolically stable tetrazole ring with a reactive acetone moiety, making it a versatile building block.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₄H₆N₄O

  • Molecular Weight: 138.12 g/mol

  • CAS Number: A specific CAS Registry Number for this compound is not publicly indexed as of the date of this guide, which is common for novel research compounds.

  • Physical Appearance: Based on analogs, this compound is expected to be a white to pale yellow crystalline solid or an oil at ambient temperature.[2]

A summary of these core identifiers is presented in Table 1.

Table 1: Core Compound Identifiers

Attribute Value
IUPAC Name 1-(5-methyl-1H-tetrazol-1-yl)propan-2-one
Molecular Formula C₄H₆N₄O
Molecular Weight 138.12 g/mol

| Typical Appearance | White to pale yellow solid or oil |

Thermal Properties and Stability Assessment

The thermal behavior of a compound is a critical determinant of its stability, purity, and suitability for processing and storage. For nitrogen-rich heterocyclic compounds like tetrazoles, which can be energetic, a thorough thermal analysis is a non-negotiable aspect of safety and quality control.[3][4][5] Our analysis is a two-pronged approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point and Purity via Differential Scanning Calorimetry (DSC)

Expert Rationale: DSC is the gold standard for determining the melting point (Tm) of a crystalline solid. Unlike older capillary methods, DSC provides quantitative thermodynamic data, including the enthalpy of fusion (ΔHfus). A sharp, single endothermic peak is a primary indicator of high purity. The presence of impurities typically results in a broadened and depressed melting transition.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(5-methyl-1H-tetrazol-1-yl)acetone into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a linear rate of 10 °C/min to a temperature well above the expected melt (e.g., 250 °C).[6]

    • Maintain an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting heat flow curve. The melting point is typically reported as the onset temperature or the peak temperature of the endothermic event. The integrated area of the peak corresponds to the enthalpy of fusion.

Table 2: Representative DSC Data for a High-Purity Sample

Parameter Description Illustrative Value
T_onset Onset temperature of melting 145.5 °C
T_peak Peak temperature of melting 148.0 °C

| ΔH_fus | Enthalpy of Fusion | 25.8 kJ/mol |

Thermal Stability via Thermogravimetric Analysis (TGA)

Expert Rationale: Many complex organic molecules, especially heterocycles, decompose before they boil. TGA is essential for determining the decomposition temperature (Td), which defines the upper limit of thermal stability. This information is critical for safely drying the material, performing melt-based formulations, and establishing storage conditions.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the compound into an alumina TGA crucible.

  • Instrument Setup: Tare the balance and place the sample crucible onto the TGA's microbalance.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a linear heating rate of 10 °C/min.[6][7]

    • Maintain a constant nitrogen flow (50 mL/min) to remove decomposition products.

  • Data Analysis: The TGA thermogram plots mass percentage versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.

Table 3: Representative TGA Data

Parameter Description Illustrative Value
T_onset (5% loss) Temperature at which 5% mass loss occurs 195 °C
T_max Temperature of maximum decomposition rate 210 °C

| Residual Mass @ 500°C | Percentage of mass remaining | < 5% |

Integrated Thermal Analysis Workflow

The DSC and TGA experiments provide complementary data and should be part of a unified workflow for thermal characterization.

Workflow for Thermal Characterization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_report Final Assessment prep Weigh 2-5 mg (DSC) Weigh 5-10 mg (TGA) dsc DSC Analysis (Ramp 10°C/min under N2) prep->dsc tga TGA Analysis (Ramp 10°C/min under N2) prep->tga dsc_data Identify Melting Point (Tm) Determine Purity dsc->dsc_data tga_data Identify Decomposition Temp (Td) Assess Thermal Stability tga->tga_data report Define Safe Handling & Storage Temperature dsc_data->report tga_data->report

Workflow for comprehensive thermal analysis.

Solubility Profiling

Expert Rationale: Solubility is a cornerstone of drug development. Poor aqueous solubility can severely limit oral bioavailability, while understanding solubility in organic solvents is key to designing purification and formulation processes. We prioritize the "gold standard" shake-flask method to determine thermodynamic solubility, which represents the true equilibrium state of the system.

Experimental Protocol: Shake-Flask Solubility Assay

  • Solvent Selection: Prepare a panel of pharmaceutically relevant solvents, such as Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol, and Dimethyl Sulfoxide (DMSO).

  • Slurry Preparation: Add an excess amount of 1-(5-methyl-1H-tetrazol-1-yl)acetone to a known volume of each solvent in a glass vial (e.g., 2-5 mg of solid in 1 mL of solvent). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) on a shaker for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter (low-binding, such as PVDF) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Construct a calibration curve using standards of known concentration. Use the curve to determine the concentration in the filtrate, which represents the thermodynamic solubility.

Table 4: Illustrative Solubility Profile

Solvent Temperature Solubility (mg/mL) Classification
Purified Water 25 °C 5.2 Sparingly Soluble
PBS (pH 7.4) 37 °C 4.8 Sparingly Soluble
Ethanol 25 °C 85.5 Freely Soluble

| DMSO | 25 °C | > 200 | Very Soluble |

Solubility Determination Workflow

A robust and reproducible workflow is key to obtaining reliable solubility data.

Workflow for Shake-Flask Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_report Result prep Add excess solid to known volume of solvent equil Agitate at constant temp (24-48 hours) prep->equil sample Filter supernatant (0.22 µm filter) equil->sample hplc Quantify concentration via HPLC-UV sample->hplc report Thermodynamic Solubility Value hplc->report

Systematic workflow for solubility determination.

Spectroscopic Fingerprinting

While thermal and solubility data define the bulk physical properties, spectroscopic analysis confirms the molecular identity and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For 1-(5-methyl-1H-tetrazol-1-yl)acetone, the ¹H NMR spectrum is expected to show three distinct singlets: one for the C5-methyl protons on the tetrazole ring, one for the methylene protons (-CH₂-), and one for the acetone methyl protons. The ¹³C NMR would show characteristic signals for the tetrazole ring carbon (highly deshielded, ~150-160 ppm), the ketone carbonyl carbon (~205 ppm), and the three distinct aliphatic carbons.[6][8][9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a molecular fingerprint based on vibrational frequencies. Key expected absorption bands include a strong C=O stretch for the ketone (~1715 cm⁻¹), C=N and N=N stretching vibrations from the tetrazole ring (in the 1600-1300 cm⁻¹ region), and C-H stretching from the methyl and methylene groups (~2900-3000 cm⁻¹).[2][9]

Conclusion

The comprehensive physical characterization of a novel compound such as 1-(5-methyl-1H-tetrazol-1-yl)acetone is a multi-faceted process that forms the bedrock of its future development. By systematically applying techniques like DSC, TGA, and the shake-flask solubility method, researchers can build a robust data package. This package not only confirms the identity and purity of the compound but also provides critical insights into its thermal stability and solution behavior. These data are indispensable for guiding safe handling procedures, enabling rational formulation design, and ultimately, ensuring the successful progression of a promising molecule from the laboratory to preclinical and clinical development.

References

  • ResearchGate. (n.d.). Thermoanalytic data of tetrazoles. Retrieved from [Link]

  • Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]

  • CORE. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]

  • ResearchGate. (2025). Combustion mechanism of tetrazole derivatives. Retrieved from [Link]

  • Science Madness. (n.d.). tetrazoles(english).pdf. Retrieved from [Link]

  • RSC Publishing. (n.d.). Substituted tetrazoles with N-oxide moiety: critical assessment of thermochemical properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁵N NMR spectrum of 1‐(azidomethyl)‐5H‐tetrazole (3) in [D6]acetone. Retrieved from [Link]

  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

  • S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

  • NIST. (n.d.). Acetone. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(p-chlorophenyl)-5-methyl-1H-tetrazole. Retrieved from [Link]

  • International Journal of Health and Pharmaceutical Sciences. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Efficacy Evaluation of 1-(5-methyl-1H-tetrazol-1-yl)acetone

This Application Note is designed for drug development professionals and research scientists. It details the experimental setup for evaluating the biological efficacy of 1-(5-methyl-1H-tetrazol-1-yl)acetone , a functiona...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug development professionals and research scientists. It details the experimental setup for evaluating the biological efficacy of 1-(5-methyl-1H-tetrazol-1-yl)acetone , a functionalized tetrazole derivative often investigated as a pharmacophore in antimicrobial and antifungal discovery or as a bioactive intermediate in cephalosporin synthesis.

Executive Summary & Mechanistic Context

1-(5-methyl-1H-tetrazol-1-yl)acetone is a bioactive small molecule comprising a high-nitrogen tetrazole core substituted with a methyl group and an acetonyl tail. In medicinal chemistry, the tetrazole moiety serves as a metabolically stable bioisostere for carboxylic acids, enhancing lipophilicity and transmembrane transport while resisting enzymatic hydrolysis.

Why Test Efficacy? This compound is frequently evaluated for:

  • Antimicrobial Activity: Tetrazoles disrupt microbial cell walls and inhibit ergosterol synthesis (fungi).

  • Synthetic Utility: As a precursor for cephalosporin side-chains (e.g., Cefazolin analogs), its intrinsic activity serves as a baseline for structure-activity relationship (SAR) studies.

  • Fragment Screening: Testing for binding affinity against targets like Penicillin-Binding Proteins (PBPs) or metallo-enzymes.

This guide outlines a standardized In Vitro Efficacy Profiling Workflow , moving from Minimum Inhibitory Concentration (MIC) determination to Time-Kill Kinetics and Cytotoxicity profiling.

Experimental Workflow Diagram

The following flowchart illustrates the logical progression from compound preparation to lead validation.

EfficacyWorkflow Stock Compound Preparation (10 mM in DMSO) QC QC Check (HPLC/NMR Purity >95%) Stock->QC Screen Primary Screen: MIC Determination (Broth Microdilution) QC->Screen Hit Active? (MIC < 64 µg/mL) Screen->Hit Hit->Stock No (Optimize Structure) Secondary Secondary Profiling: Time-Kill Kinetics (Bactericidal vs Static) Hit->Secondary Yes Tox Safety Profiling: Mammalian Cytotoxicity (HEK293/HepG2 MTT Assay) Secondary->Tox Analysis Data Synthesis: Selectivity Index (SI) SI = CC50 / MIC Tox->Analysis

Caption: Step-wise preclinical evaluation workflow for tetrazole derivatives, ensuring only active hits proceed to safety profiling.

Protocol 1: Compound Preparation & Handling

Objective: Create a stable, homogeneous stock solution for biological assays. Safety Note: Tetrazoles can be energetic. While the acetone derivative is generally stable, avoid high heat or friction.

  • Purity Verification: Ensure the compound is >95% pure via HPLC. Impurities (e.g., free azide or unreacted acetone) can skew toxicity data.

  • Solubility Check:

    • Primary Solvent: Dimethyl Sulfoxide (DMSO).

    • Target Stock Concentration: 10 mM or 10 mg/mL.

  • Preparation Steps:

    • Weigh 10 mg of 1-(5-methyl-1H-tetrazol-1-yl)acetone into a sterile glass vial.

    • Add calculated volume of sterile DMSO (e.g., 1.0 mL for 10 mg/mL).

    • Vortex for 30 seconds until fully dissolved.

    • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter if using in mammalian cell culture.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Method: Broth Microdilution (CLSI M07-A10 Standard). Purpose: Determine the lowest concentration inhibiting visible growth of target pathogens (e.g., S. aureus, E. coli, C. albicans).[1]

Materials
  • Test Compound: 1-(5-methyl-1H-tetrazol-1-yl)acetone (Stock).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

  • Plate: 96-well round-bottom microtiter plate.

Step-by-Step Procedure
  • Inoculum Preparation:

    • Prepare a bacterial suspension from overnight culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to reach a final assay concentration of ~5 x 10^5 CFU/mL.

  • Serial Dilution:

    • Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of 256 µg/mL compound working solution to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard excess 100 µL from column 10.

    • Result: A concentration range of 128 µg/mL to 0.25 µg/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in columns 1-11.

    • Column 11 serves as the Growth Control (Bacteria + No Drug).

    • Column 12 serves as the Sterility Control (Media only).

  • Incubation:

    • Incubate at 35 ± 2°C for 16-20 hours (24-48h for fungi).

  • Readout:

    • Visual inspection for turbidity.

    • Endpoint: The MIC is the lowest concentration well with no visible growth.

Data Recording Template
Strain IDReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean MICReference Drug MIC
S. aureus32326442.60.5
E. coli>128>128>128>1280.015

Protocol 3: Time-Kill Kinetics

Purpose: Determine if the efficacy is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Procedure
  • Setup: Prepare 4 flasks with CAMHB containing the compound at concentrations: 0x (Control), 1x MIC, 2x MIC, and 4x MIC .

  • Inoculation: Add bacteria to a final density of ~5 x 10^5 CFU/mL.

  • Sampling:

    • Incubate at 37°C with shaking.

    • Remove aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification:

    • Serially dilute aliquots in saline.

    • Plate onto agar plates and count colonies (CFU/mL).

  • Interpretation:

    • Bactericidal: ≥3 log10 reduction in CFU/mL from the initial inoculum at 24h.

    • Bacteriostatic: <3 log10 reduction.

Protocol 4: Mammalian Cytotoxicity (Safety Screen)

Method: MTT or Resazurin Assay. Purpose: Calculate the Selectivity Index (SI) . A viable drug candidate should have an SI (CC50 / MIC) > 10.

Procedure
  • Cell Seeding: Seed HEK293 (kidney) or HepG2 (liver) cells at 10,000 cells/well in a 96-well plate. Incubate 24h for attachment.

  • Treatment:

    • Replace media with fresh media containing the compound (range: 1 µM to 500 µM).

    • Include a Vehicle Control (DMSO matched to highest concentration, <0.5%).

    • Include a Positive Control (e.g., Doxorubicin or Triton X-100).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Calculation:

    • Plot % Cell Viability vs. Log[Concentration].

    • Determine CC50 (Concentration cytotoxic to 50% of cells).

Data Analysis & Reporting

Synthesize the data to determine the compound's potential.

Formulae:

  • 
    -Factor (Assay Quality): 
    
    
    
    (Ensure
    
    
    for high-throughput screens).
  • Selectivity Index (SI):

    
    
    

Interpretation Guide:

  • SI < 1: Toxic (Compound kills host cells at effective doses).

  • SI 1–10: Narrow therapeutic window; requires structural optimization.

  • SI > 10: Promising lead candidate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).

  • Ostrovskii, V. A., et al. (2015). "Tetrazoles: Synthesis and Structure-Activity Relationship." Russian Chemical Reviews. (Contextualizing tetrazole pharmacophores).
  • Popiołek, Ł. (2017). "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. (Discussing hydrazide/tetrazole linkers).
  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • European Medicines Agency (EMA). (2023). Guideline on the evaluation of medicinal products indicated for treatment of bacterial infections.

Sources

Application

techniques for scaling up the synthesis of 1-(5-methyl-1H-tetrazol-1-yl)acetone

Executive Summary The synthesis of 1-(5-methyl-1H-tetrazol-1-yl)propan-2-one (hereafter 1-TMA ) is a critical transformation in the production of heterocyclic building blocks for cephalosporin antibiotics and high-energy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(5-methyl-1H-tetrazol-1-yl)propan-2-one (hereafter 1-TMA ) is a critical transformation in the production of heterocyclic building blocks for cephalosporin antibiotics and high-energy materials. The primary challenge in scaling this reaction is regioselectivity . Alkylation of 5-methyltetrazole (5-MT) with chloroacetone typically yields a mixture of the desired N1-isomer and the thermodynamically favored N2-isomer.

This Application Note details a robust, scalable protocol that balances yield, regioselectivity, and safety. It addresses the handling of the severe lachrymator chloroacetone and the thermal hazards of tetrazole scale-up.

Chemical Context & Mechanism

The alkylation of 5-substituted tetrazoles is governed by the annular tautomerism of the tetrazole ring. In solution, 5-methyltetrazole exists in equilibrium between the 1H- and 2H-tautomers.

  • The Challenge: Under basic conditions, the tetrazolate anion is formed. The electron density is delocalized, but the N2 nitrogen is generally more nucleophilic and sterically accessible, leading to the N2-isomer as the major product (often >60%).

  • The Goal: To maximize the formation of the N1-isomer (1-TMA) or efficiently separate it from the N2-byproduct.

Figure 1: Reaction Scheme and Regioselectivity Pathways

ReactionScheme SM1 5-Methyl-1H-tetrazole (5-MT) Inter Tetrazolate Anion (Resonance Hybrid) SM1->Inter Base (K2CO3) Reagent Chloroacetone (Lachrymator) Reagent->Inter + Product1 Target Product (N1) 1-(5-methyl-1H-tetrazol-1-yl)propan-2-one (Polar, Higher MP) Inter->Product1 Path A: N1 Attack (Kinetic/Steric dependent) Product2 By-Product (N2) 1-(5-methyl-2H-tetrazol-2-yl)propan-2-one (Non-polar, Lower MP) Inter->Product2 Path B: N2 Attack (Thermodynamic favored)

Caption: Divergent alkylation pathways of 5-methyltetrazole. Path A yields the desired pharmaceutical intermediate.

Phase 1: Batch Synthesis Protocol (Optimization)

This protocol utilizes acetone as the solvent. While polar aprotic solvents like DMF can slightly influence selectivity, acetone simplifies the workup and removal of the toxic chloroacetone.

Reagents & Materials
ReagentEquiv.RoleHazard Note
5-Methyl-1H-tetrazole 1.0SubstratePotential energetic material (shock sensitive).
Chloroacetone 1.1ElectrophileSevere Lachrymator. Toxic by inhalation.[1]
Potassium Carbonate (K₂CO₃) 1.2BaseAnhydrous, milled powder preferred.
Sodium Iodide (NaI) 0.05CatalystFinkelstein catalyst (accelerates reaction).
Acetone 10 VolSolventFlammable.
Step-by-Step Procedure
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. CRITICAL: Vent the condenser to a scrubber containing 10% aqueous NaOH to neutralize any escaping chloroacetone vapors.

  • Charging: Add 5-Methyltetrazole (1.0 eq), K₂CO₃ (1.2 eq), and NaI (0.05 eq) to the flask. Add Acetone (8 volumes).

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure deprotonation and formation of the tetrazolate salt.

  • Addition: Dissolve Chloroacetone (1.1 eq) in Acetone (2 volumes) in the addition funnel. Add dropwise over 45–60 minutes.

    • Note: The reaction is exothermic.[2] Maintain internal temperature < 30°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, Water/Acetonitrile gradient). Reaction is complete when 5-MT is < 2%.

  • Quench & Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃). Wash the cake with acetone.

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil containing both N1 and N2 isomers.

Phase 2: Downstream Processing (Isomer Separation)

The crude oil typically contains a 30:70 to 40:60 ratio of N1:N2 isomers. Separation is the most critical step.

Separation Strategy: Selective Crystallization

The N1-isomer (1-TMA) is generally more polar and has a higher melting point than the N2-isomer.

  • Solvent Selection: Use Isopropanol (IPA) or an Ethyl Acetate/Hexane mixture.

  • Dissolution: Dissolve the crude oil in hot IPA (3 volumes).

  • Cooling: Slowly cool to 0–5°C. Seed with authentic N1-isomer crystals if available.

  • Filtration: The N1-isomer typically crystallizes out, while the N2-isomer remains in the mother liquor.

  • Recrystallization: Recrystallize the wet cake from hot Ethanol to achieve >98% purity.

Table 1: Physicochemical Differences for Separation

Property N1-Isomer (Target) N2-Isomer (Byproduct) Implication
Polarity High Low N1 elutes later on Normal Phase Silica.
Melting Point High (>70°C) Low (<40°C or Liquid) N1 crystallizes first.

| Boiling Point | High | Lower | N2 can be removed by high-vac distillation (Risky). |

Phase 3: Safety & Continuous Flow (Process Intensification)

For scales >100g, the exothermic nature of the alkylation and the toxicity of chloroacetone necessitate a closed system. A continuous flow reactor minimizes the active volume of hazardous reagents.

Figure 2: Continuous Flow Setup for Scale-Up

FlowProcess FeedA Feed A: 5-MT + Base + NaI in Acetone/Water PumpA Pump A FeedA->PumpA FeedB Feed B: Chloroacetone (Neat or soln) PumpB Pump B FeedB->PumpB Mixer Static Mixer (T-Piece) PumpA->Mixer Flow Rate X PumpB->Mixer Flow Rate Y Reactor Residence Time Unit (PFA Coil, 60°C) Residence Time: 20 min Mixer->Reactor Quench Quench/Collection (Scrubber attached) Reactor->Quench

Caption: Flow chemistry setup reduces the "hold-up" volume of lachrymatory chloroacetone.

Safety Protocol for Chloroacetone:

  • Engineering Controls: All handling must occur in a certified fume hood or glovebox.

  • Decontamination: Prepare a "Decon Solution" (10% Ammonia + 10% Ethanol in Water) to neutralize spills immediately. Chloroacetone reacts with ammonia to form non-lachrymatory amino-acetone derivatives.

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield.

References

  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guidelines. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from [Link]

  • RSC Publishing. (2014). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Chloroacetone - Acute Exposure Guideline Levels. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(5-methyl-1H-tetrazol-1-yl)acetone

Executive Summary This guide addresses stability, isomerization, and degradation issues associated with 1-(5-methyl-1H-tetrazol-1-yl)acetone (referred to herein as 1-MTA ). Researchers frequently encounter inconsistent H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses stability, isomerization, and degradation issues associated with 1-(5-methyl-1H-tetrazol-1-yl)acetone (referred to herein as 1-MTA ).

Researchers frequently encounter inconsistent HPLC assays and "ghost peaks" when working with 1-MTA. These issues are rarely due to random decomposition but are driven by two specific mechanistic pathways: N1/N2 Regioisomerism and Methylene-Bridge Acidity . This guide provides the diagnostic protocols to identify and mitigate these instabilities.

Module 1: The "Ghost Peak" Phenomenon (Regioisomerism)

User Issue: "I see two peaks in my HPLC/LC-MS trace. Is my compound degrading, or is the synthesis non-selective?"

Technical Analysis

The alkylation of 5-methyltetrazole with chloroacetone is regioselective but rarely regiospecific. Two isomers are formed:

  • N1-Isomer (Target): 1-(5-methyl-1H-tetrazol-1-yl)acetone.

  • N2-Isomer (Impurity): 1-(5-methyl-2H-tetrazol-2-yl)acetone.

While the N2-isomer is often the kinetic product, the N1-isomer is thermodynamically favored in certain polar solvents. In solution, particularly in the presence of trace acids or heat, these isomers do not typically interconvert rapidly, but they co-elute or separate poorly on standard C18 columns, leading to integration errors.

Diagnostic Protocol: NMR Validation

Do not rely solely on LC-MS, as both isomers have identical masses (


 141.1). Use 

-NMR for definitive identification.
FeatureN1-Isomer (Target)N2-Isomer (Impurity)Mechanistic Reason
Ring-CH₃ Shift

~2.50 - 2.60 ppm

~2.30 - 2.40 ppm
Anisotropic effect of the adjacent ketone in N1.
Linker -CH₂-

~5.40 - 5.60 ppm

~5.60 - 5.80 ppm
Deshielding variance due to N1 vs N2 electron density.

Ring Signal
~150-152 ppm~160-164 ppmN2-isomer ring carbon is more deshielded.
Troubleshooting Steps
  • Switch Solvents: If you suspect isomers, run the HPLC method in a non-protic mobile phase (e.g., Hexane/Ethanol on a Chiral or CN column) to separate the isomers, as standard Reverse Phase (RP) often merges them.

  • Check Synthesis Conditions: High temperatures and non-polar solvents favor the N2 isomer. Low temperatures and basic conditions (using inorganic bases like

    
     in acetone) favor the N1 isomer.
    

Module 2: Solution Stability & pH Sensitivity

User Issue: "My assay value drops by 10% after leaving the solution in the autosampler overnight. The main peak broadens."

Technical Analysis

The methylene bridge (


) in 1-MTA is flanked by two electron-withdrawing groups: the carbonyl of the acetone and the tetrazole ring. This makes the methylene protons significantly acidic (

).

The Instability Cascade:

  • Deprotonation: In basic media (or even DMSO which can be slightly basic), the methylene proton is removed, forming an enolate.

  • Aldol Condensation: The enolate attacks another ketone molecule (self-condensation).

  • Ring Cleavage: Under strong basic hydrolysis, the tetrazole ring can cleave, or the acetone moiety can detach.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways of isomerization and base-catalyzed degradation.

G Start 1-MTA (N1 Isomer) Enolate Enolate Intermediate (Reactive Species) Start->Enolate Base/Polar Solvent (-H+) N2_Iso N2 Isomer (Impurity) Start->N2_Iso Isomerization (High T) Enolate->Start +H+ Condensation Self-Condensation Products (Dimers) Enolate->Condensation Aldol Reaction Hydrolysis Hydrolysis Products (5-Methyltetrazole + Acetone) Enolate->Hydrolysis H2O / OH-

Caption: Figure 1.[1] Mechanism of instability.[2][3] The formation of the reactive enolate intermediate in basic conditions is the primary driver of solution degradation.

Troubleshooting Protocol: pH & Solvent Selection

Q: Can I use DMSO to dissolve 1-MTA for screening? A: Use with caution. DMSO is hygroscopic and often contains trace amines.

  • Risk:[1] DMSO promotes enolization.

  • Solution: Use anhydrous DMSO and acidify slightly with 0.1% Formic Acid or Acetic Acid to suppress deprotonation.

Q: What is the optimal pH for aqueous buffers? A: Maintain pH between 3.0 and 5.0 .

  • Avoid: Phosphate buffers > pH 7.0.

  • Recommended: Ammonium Acetate (pH 4.5) or 0.1% TFA/Water.

Module 3: Frequently Asked Questions (FAQs)

Q1: The compound turns yellow in solution over time. Is this critical?

A: Yes. Yellowing indicates the formation of conjugated condensation products (dimers/oligomers) derived from the enolate pathway described in Module 2. This is common in concentrated solutions stored at Room Temperature (RT).

  • Action: Prepare fresh solutions immediately before analysis. Store stock solutions at -20°C in the dark.

Q2: I see a peak splitting in HPLC using Methanol/Water.

A: This is likely an on-column equilibrium artifact. The N1-isomer can interact with residual silanols on the column or undergo micro-environment pH changes.

  • Action: Switch to Acetonitrile/Water with 0.1% Formic Acid. Acetonitrile is aprotic and suppresses hydrogen-bonding interactions that cause peak tailing/splitting for tetrazoles.

Q3: How do I remove the N2 isomer?

A: Separation is difficult by crystallization due to structural similarity.

  • Action: If N2 > 5%, repurification via column chromatography is required. Use a gradient of Dichloromethane:Methanol (98:2 to 90:10). The N2 isomer is typically less polar and elutes first.

Summary of Stability Data

ParameterStability StatusRecommendation
Solid State (RT) StableStore in desiccator; hygroscopic.
Solution (Acidic pH 2-5) HighStable for >24h. Ideal for HPLC.
Solution (Neutral pH 7) ModerateDegrades ~5-10% over 24h.
Solution (Basic pH >8) Critical Rapid degradation (Aldol condensation).
Light Sensitivity ModerateProtect from direct UV (amber vials).

References

  • Regioselectivity of Tetrazole Alkylation

    • Title: Regioselective alkylation of 5-substituted tetrazoles.[4][5][6]

    • Source: BenchChem Technical Library.
  • Tetrazole Decomposition Pathways

    • Title: Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions.[1]

    • Source:Russian Chemical Reviews / CoLab.
    • URL:[Link]

  • NMR Characterization of Isomers

    • Title: A comparative study between heterogeneous stannous chloride loaded silica nanoparticles... in the synthesis of 5-substituted 1H-tetrazole.
    • Source:RSC Advances (D
    • URL:[Link]

  • Acetone/Ketone Degradation Mechanisms

    • Title: Reinvestigation of the Acetone Degradation Mechanism in Dilute Aqueous Solution.
    • Source:Environmental Science & Technology.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(5-methyl-1H-tetrazol-1-yl)acetone

Welcome to the technical support resource for the synthesis and optimization of 1-(5-methyl-1H-tetrazol-1-yl)acetone. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and optimization of 1-(5-methyl-1H-tetrazol-1-yl)acetone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific N-alkylation reaction. Our focus is on explaining the causality behind experimental choices to empower you to overcome common hurdles and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 1-(5-methyl-1H-tetrazol-1-yl)acetone?

The synthesis, which involves the N-alkylation of 5-methyltetrazole with chloroacetone, presents three primary challenges:

  • Starting Material Purity: The synthesis begins with 5-methyltetrazole, the purity of which is critical. Contaminants can interfere with the reaction and complicate purification. Given the high water solubility of 5-methyltetrazole, its synthesis and workup require careful handling to ensure high purity and yield.[1]

  • Regioselectivity: The tetrazole ring has two nitrogen atoms (N1 and N2) available for alkylation, leading to the formation of two potential regioisomers: 1-(5-methyl-1H-tetrazol-1-yl)acetone (the desired N1 isomer) and 2-(5-methyl-2H-tetrazol-2-yl)acetone (the N2 isomer). Controlling the reaction to selectively produce the N1 isomer is the most significant challenge.[2][3]

  • Purification: Separating the desired N1 isomer from the N2 isomer, unreacted starting materials, and potential side products can be difficult due to their similar physical properties.

Q2: What is regioselectivity and why is it critical in this synthesis?

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. In the alkylation of 5-methyltetrazole, the alkylating agent (the acetone group from chloroacetone) can attach to either the N1 or N2 position of the tetrazole ring.[4][5] These two isomers, while having the same molecular formula, are distinct compounds with different physical, chemical, and potentially biological properties. For applications in drug development, where specific molecular geometry is crucial for biological activity, isolating the correct and pure isomer is paramount.[6] Therefore, optimizing the reaction for high regioselectivity is essential for an efficient and successful synthesis.

Q3: How does the tautomeric nature of 5-methyltetrazole affect the reaction?

5-Substituted 1H-tetrazoles exist as a dynamic equilibrium of two tautomeric forms, the 1H and 2H tautomers.[7][8] The position of this equilibrium is influenced by factors like solvent polarity, pH, and temperature.[7] When a base is added to form the tetrazolate anion, the negative charge is delocalized across the ring. The subsequent alkylation can occur at either the N1 or N2 position, and the ratio of the resulting products is highly dependent on a combination of steric, electronic, and reaction conditions.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of 1-(5-methyl-1H-tetrazol-1-yl)acetone.

Problem 1: Low or No Product Yield

A low yield of the desired product can stem from several factors, from the quality of the starting materials to the reaction setup.

Possible Cause A: Poor Quality of Starting Materials

  • Insight: The reaction's success is fundamentally dependent on the purity of the 5-methyltetrazole starting material. Its synthesis, typically via a [3+2] cycloaddition of acetonitrile and an azide source, can be sensitive.[1][9][10] Residual salts or moisture can inhibit the subsequent alkylation step.

  • Solution:

    • Synthesize High-Purity 5-Methyltetrazole: If preparing in-house, consider methods that yield high purity product, such as reacting acetonitrile and sodium azide with a catalyst like zinc bromide or triethylamine hydrochloride.[1][9]

    • Purification and Drying: After synthesis, ensure the 5-methyltetrazole is properly purified (e.g., by recrystallization) and thoroughly dried under vacuum. Given its high water solubility, minimizing water during workup is crucial.[1]

    • Verify Purity: Before use, confirm the purity of both 5-methyltetrazole and chloroacetone using techniques like NMR or melting point analysis.

Possible Cause B: Inappropriate Base or Stoichiometry

  • Insight: The base plays a critical role in deprotonating the 5-methyltetrazole to form the nucleophilic tetrazolate anion. The choice of base and its amount can significantly impact the reaction rate and yield. An insufficient amount of base will result in incomplete conversion, while an overly strong base might promote side reactions.

  • Solution:

    • Select an Appropriate Base: Potassium carbonate (K₂CO₃) is a commonly used, effective, and mild base for this type of alkylation.[8] Stronger bases like sodium hydride (NaH) can also be used but may require more careful control of temperature and stoichiometry to avoid side reactions, such as the formation of dialkylated products.[11]

    • Optimize Stoichiometry: Start with a slight excess of the base (e.g., 1.1 to 1.5 equivalents) relative to the 5-methyltetrazole to ensure complete deprotonation.

Possible Cause C: Incorrect Solvent Choice

  • Insight: The solvent must dissolve the tetrazolate salt to facilitate the reaction with chloroacetone. The polarity of the solvent can also influence the regioselectivity of the reaction.[12]

  • Solution:

    • Use a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), acetone, or acetonitrile are excellent choices. They effectively dissolve the tetrazolate salt without interfering with the reaction. Acetone is often a convenient choice as it can serve as both the solvent and a reactant source in related syntheses, though for this specific reaction with chloroacetone, its primary role is as a solvent.[8][13]

    • Ensure Anhydrous Conditions: Moisture can consume the base and react with chloroacetone. Use anhydrous solvents to maximize product yield.

Problem 2: Poor Regioselectivity (Significant Formation of the N2 Isomer)

This is the most common and critical issue. Achieving a high ratio of the desired N1 isomer over the N2 isomer is the primary goal of optimization.

  • Insight: The ratio of N1 to N2 alkylation is a delicate balance of several factors, including the solvent, the nature of the counter-ion (from the base), temperature, and steric effects.[12][14] Generally, the outcome is determined by the difference in the reaction mechanism, which can be influenced between first- and second-order nucleophilic substitutions.[4][5]

  • Solution: A Multi-Factorial Optimization Approach:

    • Solvent Polarity: The polarity of the solvent is a key determinant. Experiment with different solvents to find the optimal balance. For instance, in some systems, switching between THF and DMSO has been shown to reverse selectivity.[12] A systematic screen of solvents like acetone, acetonitrile, and DMF is recommended.

    • Counter-Ion Effects: The cation from the base (e.g., K⁺ from K₂CO₃, Na⁺ from NaH) forms an ion pair with the tetrazolate anion. The nature of this ion pair can influence which nitrogen atom is more nucleophilic. Under conditions of low solubility, reactions may favor N2 alkylation through the involvement of contact ion pairs.[14]

    • Temperature Control: Reaction temperature can be a critical factor.[12] Lower temperatures often favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable isomer. It has been observed that higher temperatures can sometimes favor N1-substitution.[14] It is advisable to run the reaction at room temperature initially and then explore lower or slightly elevated temperatures (e.g., 0 °C to 50 °C).

    • Characterization is Key: Use ¹³C NMR to accurately determine the ratio of your isomers. The carbon atom of the tetrazole ring (C5) shows a distinct chemical shift for the two isomers. Typically, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (appears at a higher ppm) by about 9-12 ppm compared to the corresponding 1,5-disubstituted isomer.[8]

EntryBase (equiv.)SolventTemperature (°C)N1:N2 Ratio (Approx.)Yield (%)
1K₂CO₃ (1.2)Acetone253:175
2K₂CO₃ (1.2)DMF254:180
3NaH (1.1)THF0 -> 251:265
4K₂CO₃ (1.2)DMF505:185

Note: Data is illustrative and intended to guide optimization efforts.

G cluster_conditions Reaction Conditions Tetrazolate 5-Methyltetrazolate Anion N1_Product N1-Alkylation Product (Desired Isomer) Tetrazolate->N1_Product Favored by: - Polar Aprotic Solvents - Higher Temperatures N2_Product N2-Alkylation Product (Side Product) Tetrazolate->N2_Product Favored by: - Contact Ion Pairs - Lower Temperatures Solvent Solvent (e.g., Acetone, DMF) Solvent->Tetrazolate Base Base / Counter-ion (e.g., K₂CO₃, NaH) Base->Tetrazolate Temp Temperature Temp->Tetrazolate caption Key factors influencing N1 vs. N2 regioselectivity.

Caption: A general workflow for synthesis and purification.

References

  • MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • BenchChem. (n.d.). Technical Support Center: Regioselectivity of Tetrazole Alkylation.
  • Google Patents. (n.d.). US4791210A - Process for the production of 5-methyltetrazole.
  • Organic Chemistry Portal. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.
  • RSC Publishing. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation.
  • ACS Publications. (2025, May 12). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate.
  • ACS Publications. (2025, May 12). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate | ACS Sustainable Chemistry & Engineering.
  • Google Patents. (n.d.). CN103351353A - Aqueous phase synthesis method of 5-methyl tetrazole.
  • PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • Google Patents. (n.d.). CN105237490A - Synthesis method of 5-methyl tetrazole.
  • New Journal of Chemistry (RSC Publishing). (2022, October 12). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.
  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025, August 11).
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020, December). Current Organic Chemistry, 25(3), 388-403.
  • PMC - NIH. (2016, November 30). Microwave alkylation of lithium tetrazolate.
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction | Download Table.
  • CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION.
  • Who we serve. (2019, July 1). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
  • MDPI. (2021, July 5). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Methyl-1H-tetrazol-1-yl)acetone

Welcome to the technical support center for the synthesis of 1-(5-methyl-1H-tetrazol-1-yl)acetone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-methyl-1H-tetrazol-1-yl)acetone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the N-alkylation of 5-methyltetrazole with chloroacetone. Our focus is on understanding and controlling side reactions to maximize the yield and purity of the desired N1-alkylated product.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems observed during the synthesis, providing explanations for their causes and actionable solutions.

Question 1: My reaction is producing a significant amount of the undesired 2-(5-methyl-2H-tetrazol-2-yl)acetone isomer, resulting in poor regioselectivity. How can I favor the formation of the desired N1 product?

Answer: This is the most critical challenge in this synthesis. The tetrazolate anion, formed by deprotonating 5-methyltetrazole, is an ambident nucleophile with two reactive nitrogen atoms (N1 and N2). The formation of a mixture of N1 and N2-alkylated isomers is common, and the ratio is highly dependent on the reaction conditions. The key is to manipulate the environment of the tetrazolate anion to sterically and electronically favor attack at the N1 position.

Causality & Strategic Solutions:

The regioselectivity of tetrazole alkylation is a classic example of Curtin-Hammett principles applied to synthetic chemistry, where the product ratio is dictated by the relative free energies of the transition states leading to the N1 and N2 isomers. Several factors influence these energies:

  • Choice of Base and Counter-ion: The nature of the cation from the base (e.g., K⁺, Na⁺) and its interaction with the tetrazolate anion is paramount.

    • Insight: In less polar solvents, strong ion-pairing occurs between the cation and the N2 atom, which is the site of highest negative charge density. This "blocks" the N2 position, sterically hindering the approach of the electrophile (chloroacetone) and thereby favoring alkylation at the less-hindered N1 position.

    • Recommendation: Use bases that result in strong ion-pairing. Potassium carbonate (K₂CO₃) is often a reliable choice in solvents like acetone or acetonitrile. Stronger bases like sodium hydride (NaH) can also be effective but require anhydrous conditions.

  • Solvent Polarity: The solvent plays a crucial role in mediating the ion-pair interaction.

    • Insight: Highly polar aprotic solvents like DMF or DMSO are excellent at solvating cations. This creates a "freer," more dissociated tetrazolate anion. In this state, the reaction tends to be under kinetic control, favoring attack at the most electronically nucleophilic N2 position, leading to the undesired isomer.

    • Recommendation: Employ moderately polar or less polar aprotic solvents such as acetone , acetonitrile (ACN) , or tetrahydrofuran (THF) to promote ion-pairing and direct the alkylation towards N1.

  • Reaction Temperature: Temperature affects the energy landscape of the reaction.

    • Insight: Higher temperatures can sometimes favor the thermodynamically more stable product. However, for tetrazole alkylations, lower temperatures often enhance selectivity. It is hypothesized that at higher temperatures, initial N2-alkylation products might isomerize to the N1-isomer, but this is not always a reliable or clean process. Controlling the reaction kinetically at a lower temperature is often more effective.

    • Recommendation: Maintain a controlled, moderate temperature. Starting the reaction at room temperature and gently heating to a reflux of acetone (~56°C) or acetonitrile (~82°C) is a common strategy. Avoid excessively high temperatures.

Summary of Conditions to Favor N1-Isomer Formation:

ParameterRecommended ConditionRationale
Solvent Acetone, Acetonitrile (ACN)Promotes ion-pairing, sterically blocking the N2 position.
Base Potassium Carbonate (K₂CO₃)Provides K⁺ counter-ion which effectively coordinates to the N2 position.
Temperature 40-60°CProvides sufficient energy for reaction while maintaining good kinetic control.
Addition Order Add chloroacetone slowly to the pre-formed potassium salt of 5-methyltetrazole.Maintains a low concentration of the electrophile, minimizing side reactions.
Question 2: My reaction is sluggish and appears incomplete, with significant amounts of 5-methyltetrazole remaining. How can I improve the conversion rate?

Answer: Incomplete conversion is typically due to insufficient reactivity of the nucleophile or deactivation of the electrophile.

  • Base Strength & Stoichiometry:

    • Insight: 5-Methyltetrazole has a pKa of approximately 5.4, making it a weak acid. A sufficiently strong base is required to deprotonate it fully and generate the reactive tetrazolate anion. Potassium carbonate is a mild base, and if it's not finely powdered or if the reaction medium has absorbed moisture, its effectiveness can be reduced.

    • Recommendation: Ensure you are using at least 1.1-1.2 equivalents of a finely powdered, anhydrous base (e.g., K₂CO₃). For a more robust reaction, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF. This will ensure complete and rapid formation of the tetrazolate anion.

  • Chloroacetone Stability:

    • Insight: Chloroacetone can be unstable, especially under basic conditions or upon prolonged exposure to light, where it may slowly polymerize or undergo self-condensation.[1][2] This degradation reduces the effective concentration of your electrophile.

    • Recommendation: Use fresh, high-purity chloroacetone. Store it properly in a dark, cool place, and consider checking its purity by ¹H NMR before use.[2] Adding the chloroacetone to the reaction mixture dropwise can help maintain a low instantaneous concentration, minimizing self-reaction.

  • Reaction Time and Temperature:

    • Insight: The alkylation may simply require more time or thermal energy to proceed to completion.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, gradually increase the heat to a gentle reflux and continue monitoring until the 5-methyltetrazole spot is consumed.

Question 3: How can I effectively separate the desired N1-isomer from the N2-isomer and other impurities?

Answer: The structural similarity of the N1 and N2 isomers makes their separation challenging, but it is reliably achieved with column chromatography.

  • Chromatographic Separation:

    • Insight: The two isomers have slightly different polarities. Typically, the N2-isomer is less polar than the N1-isomer and will elute first from a normal-phase silica gel column.

    • Recommendation: Use flash column chromatography on silica gel. A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing). The exact solvent system should be optimized using TLC first to ensure good separation (a ΔRf of >0.2 is ideal).

  • Alternative Purification:

    • Insight: In some cases where impurities are non-acidic, the acidic nature of the tetrazole ring can be exploited.[3] However, since both isomers are tetrazoles, this will not separate them from each other.

    • Recommendation: An acid-base workup can be used to remove neutral organic impurities before chromatography. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (like sodium bicarbonate) to remove any unreacted 5-methyltetrazole, and then proceed with chromatography.

Frequently Asked Questions (FAQs)

FAQ 1: How can I definitively identify the N1 and N2 isomers in my product mixture using NMR?

Answer: NMR spectroscopy, particularly ¹³C NMR, is the most powerful tool for unambiguous isomer identification.

  • ¹³C NMR Spectroscopy: The chemical shift of the quaternary carbon atom of the tetrazole ring (C5) is highly diagnostic. For 2,5-disubstituted tetrazoles, this carbon is significantly deshielded (shifted downfield) compared to the corresponding 1,5-disubstituted isomer.

    • 1-(5-methyl-1H-tetrazol-1-yl)acetone (N1-isomer): Expect the C5 signal around ~154 ppm .

    • 2-(5-methyl-2H-tetrazol-2-yl)acetone (N2-isomer): Expect the C5 signal at a higher chemical shift, around ~164 ppm .

  • ¹H NMR Spectroscopy: While more subtle, there are consistent differences in the proton chemical shifts.

    • Methylene Protons (-CH₂-): The protons of the methylene group attached to the tetrazole nitrogen often appear at a slightly different chemical shift. For N-alkyl tetrazoles, the methylene protons of the N1-isomer are typically slightly downfield compared to the N2-isomer.

    • Methyl Protons (-CH₃): The chemical shift of the C5-methyl group can also vary between the two isomers.

By integrating the distinct methylene or methyl peaks in the ¹H NMR spectrum, you can accurately determine the N1:N2 isomer ratio in your crude product.

FAQ 2: What are the primary safety concerns for this synthesis?

Answer: Safety must be a top priority.

  • Chloroacetone: This reagent is a potent lachrymator (tear gas agent), toxic, and corrosive. It must be handled exclusively in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bases: Handle strong bases like sodium hydride (NaH) with extreme care, as it is highly flammable and reacts violently with water.

  • Solvents: Use flammable solvents like acetone and THF with appropriate precautions, away from ignition sources.

Protocols and Methodologies

Protocol 1: Optimized Synthesis for 1-(5-methyl-1H-tetrazol-1-yl)acetone (N1-Isomer)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyltetrazole (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of tetrazole).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (1.2 eq). Stir the resulting suspension vigorously for 15-20 minutes at room temperature.

  • Electrophile Addition: Slowly add chloroacetone (1.05 eq) to the suspension dropwise over 10 minutes using a syringe.

  • Reaction: Heat the reaction mixture to a gentle reflux (~56°C) and monitor its progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Wash the solids with a small amount of acetone.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the two isomers.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., 10% ethyl acetate/hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 15% ethyl acetate/hexanes). The less polar N2-isomer will elute first.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate/hexanes) to elute the more polar, desired N1-isomer.

  • Fraction Collection: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.

Visualizations

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products SM1 5-Methyltetrazole Anion Tetrazolate Anion (Ambident Nucleophile) SM1->Anion + Base - H⁺ SM2 Chloroacetone P1 1-(5-methyl-1H-tetrazol-1-yl)acetone (Desired N1-Isomer) Anion->P1 + Chloroacetone (N1 Attack) P2 2-(5-methyl-2H-tetrazol-2-yl)acetone (N2-Isomer Side Product) Anion->P2 + Chloroacetone (N2 Attack) TroubleshootingWorkflow Start Problem: Poor N1:N2 Regioselectivity CheckSolvent Is the solvent highly polar (e.g., DMF, DMSO)? Start->CheckSolvent SwitchSolvent Action: Switch to Acetone or ACN to promote ion-pairing. CheckSolvent->SwitchSolvent Yes CheckBase Is the base appropriate? (e.g., using NaOH in DMF) CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Action: Use K₂CO₃ to enhance N2-blocking. CheckBase->SwitchBase Yes CheckTemp Is the reaction temperature too high (>100 °C)? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Action: Reduce temperature to 40-60°C to improve kinetic control. CheckTemp->LowerTemp Yes End Result: Improved N1-Selectivity CheckTemp->End No LowerTemp->End

Caption: Troubleshooting workflow for optimizing N1-regioselectivity.

References

  • PubChem. (n.d.). Chloroacetone. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations. Retrieved February 15, 2026, from [Link]

  • Sciencemadness Wiki. (2020). Chloroacetone. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Methods for 1-(5-methyl-1H-tetrazol-1-yl)acetone Detection

Welcome to the technical support center for the analysis of 1-(5-methyl-1H-tetrazol-1-yl)acetone. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-(5-methyl-1H-tetrazol-1-yl)acetone. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and reliable analytical methods for this compound. Instead of a rigid protocol, this document provides a series of in-depth answers to common questions and troubleshooting scenarios, grounded in fundamental analytical principles to empower you to refine your specific application.

Part 1: Frequently Asked Questions (FAQs) & Method Selection

This section addresses foundational questions regarding the analytical strategy for 1-(5-methyl-1H-tetrazol-1-yl)acetone.

Question: What are the key physicochemical properties of 1-(5-methyl-1H-tetrazol-1-yl)acetone that influence analytical method selection?

Answer: Understanding the analyte's properties is the critical first step. Based on its structure—a polar tetrazole ring and a ketone functional group—we can infer the following:

  • Polarity: The molecule is moderately polar. The nitrogen-rich tetrazole ring and the ketone's carbonyl group make it hydrophilic. This high polarity makes it challenging to retain on traditional reversed-phase (e.g., C18) HPLC columns under highly aqueous conditions and suggests that techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) could be viable alternatives.[1][2]

  • Volatility & Thermal Stability: The compound is semi-volatile. While it can be analyzed by Gas Chromatography (GC), its thermal stability must be considered. The tetrazole ring can be susceptible to thermal degradation, which could lead to inaccurate quantification and reproducibility issues.[3][4]

  • UV Absorbance: The tetrazole ring provides a chromophore, making UV detection a viable and accessible option for HPLC analysis.[5]

  • Ionization Potential: The multiple nitrogen atoms in the tetrazole ring can be readily protonated, making the compound highly suitable for positive mode Electrospray Ionization (ESI) in Mass Spectrometry (MS) for high-sensitivity analysis.[5]

Question: Which analytical technique is most suitable for my needs: HPLC-UV, LC-MS/MS, or GC-MS?

Answer: The optimal technique depends on your specific requirements for sensitivity, selectivity, and sample matrix complexity.

  • HPLC-UV: This is an excellent starting point for routine analysis, process monitoring, or purity assessments where analyte concentrations are relatively high (µg/mL range). It is robust, cost-effective, and widely available.

  • LC-MS/MS: This is the gold standard for trace-level quantification (ng/mL to pg/mL), especially in complex matrices like biological fluids or environmental samples.[6] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes interference from matrix components.

  • GC-MS: This can be a viable alternative if derivatization is not desired and the analyte demonstrates sufficient thermal stability. It is particularly powerful for identifying volatile impurities. However, it is often less suitable for highly polar compounds without derivatization and can be prone to issues like sample carryover in the injector.[3][7]

Part 2: Recommended Starting Analytical Methods & Protocols

The following are robust, field-tested starting points for method development. They are designed to be self-validating and serve as a baseline for further optimization.

Workflow Overview: From Sample to Result

The general analytical pathway involves sample preparation to isolate the analyte and remove interferences, followed by instrumental analysis and data processing.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Raw Sample (e.g., Reaction Mixture, Plasma) Extraction Extraction (SPE, LLE, or PPT) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Inject into LC or GC System Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for 1-(5-methyl-1H-tetrazol-1-yl)acetone.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is designed for robust quantification in relatively clean sample matrices.

1. Sample Preparation (Dilute-and-Shoot):

  • Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).
  • Vortex to ensure complete dissolution.
  • Filter the solution through a 0.22 µm syringe filter to remove particulates that could damage the column.[8]

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.7 µmA standard C18 provides a good starting point. The smaller particle size offers higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that helps to protonate the analyte, improving peak shape and ensuring compatibility with MS if transferring the method.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 10 minutesA broad gradient is essential during method development to determine the optimal elution conditions.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temperature 35 °CElevated temperature can improve peak shape and reduce viscosity, but should be kept below 60°C to protect the silica-based column.
Injection Volume 5 µLA smaller injection volume minimizes peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[8]
UV Detection 220 nmThe tetrazole ring is expected to have strong absorbance in the low UV range. A full UV scan of a standard should be performed to determine the absorbance maximum.
Protocol 2: LC-MS/MS for High-Sensitivity Quantification

This method is for trace-level analysis in complex matrices. It builds upon the HPLC-UV method.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.
  • Load: Load the pre-treated sample onto the cartridge. Polar compounds can be challenging to retain, so a mixed-mode sorbent that provides both reversed-phase and ion-exchange interactions is recommended.[2][9]
  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
  • Elute: Elute the analyte with 1 mL of 5% formic acid in methanol. The acid neutralizes the ion-exchange sites, and the methanol disrupts hydrophobic interactions.
  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Use the same conditions as the HPLC-UV method. The formic acid mobile phase is ideal for positive mode ESI.

  • Mass Spectrometer: Triple Quadrupole (QqQ)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Key MS Parameters:

ParameterRecommended SettingRationale
Precursor Ion [M+H]⁺ m/z 141.07 (Calculated for C₅H₉N₄O⁺)The molecular ion protonated by the acidic mobile phase. This should be confirmed by a full scan infusion of a standard.
Product Ions (MRM) Transition 1: m/z 141.07 → 98.06Transition 2: m/z 141.07 → 70.06Transition 1 (Quantifier): Corresponds to the loss of the HN₃ group, a characteristic fragmentation of tetrazoles.[5][10] Transition 2 (Qualifier): Corresponds to the further loss of CO. These must be empirically optimized.
Collision Energy (CE) Optimize empirically (e.g., 10-30 eV)The voltage required to induce fragmentation. This must be tuned for the specific instrument and analyte to maximize the product ion signal.
Dwell Time 50-100 msThe time spent acquiring data for each MRM transition. Ensures a sufficient number of data points across the chromatographic peak.

Part 3: Troubleshooting Guides (Question & Answer Format)

This section provides solutions to specific issues you may encounter.

HPLC & LC-MS/MS Troubleshooting

HPLC_Tailing_Troubleshooting start Problem: Severe Peak Tailing q1 Is tailing on all peaks or just the analyte? start->q1 all_peaks Tailing on All Peaks q1->all_peaks All Peaks analyte_only Analyte Peak Only q1->analyte_only Analyte Only sol_all1 Check for extra-column volume (long tubing, large detector cell). all_peaks->sol_all1 sol_all2 Column void has formed. Replace column. all_peaks->sol_all2 sol_analyte1 Cause: Secondary silanol interactions. The basic nitrogens on the tetrazole interact with acidic silica. analyte_only->sol_analyte1 sol_analyte2 Solution 1: Lower mobile phase pH (e.g., use 0.1% TFA instead of formic acid) to fully protonate silanols. sol_analyte1->sol_analyte2 sol_analyte3 Solution 2: Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to block active sites. sol_analyte1->sol_analyte3 sol_analyte4 Solution 3: Use a column with end-capping or a different stationary phase (e.g., embedded polar group). sol_analyte1->sol_analyte4

Caption: Troubleshooting logic for HPLC peak tailing.

Question: My peak for 1-(5-methyl-1H-tetrazol-1-yl)acetone is showing significant tailing on a C18 column. What is the cause and how can I fix it?

Answer: This is a classic problem when analyzing basic compounds on silica-based reversed-phase columns.

  • Causality: The peak tailing is likely caused by secondary interactions between the basic nitrogen atoms on the tetrazole ring and residual acidic silanol groups (Si-OH) on the silica surface of the column packing material.[11] These interactions create an alternative, slower retention mechanism that causes the peak to smear out.

  • Solutions:

    • Lower Mobile Phase pH: Decrease the pH of your mobile phase (e.g., from ~2.7 with formic acid to ~2.0 with trifluoroacetic acid). This fully protonates the silanol groups, reducing their ability to interact with the protonated analyte.

    • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[8] TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from these secondary interactions.

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped column. End-capping treats the silica surface to minimize the number of accessible silanol groups.

    • Check for Extra-Column Effects: If all peaks are tailing, the issue might be instrumental. Check for excessive tubing length between the column and detector or a large detector cell volume, as these can cause band broadening.[12][13]

Question: I am not getting enough sensitivity in my LC-MS/MS analysis. How can I improve my signal?

Answer: Low sensitivity can stem from multiple factors, from sample preparation to MS source conditions.

  • Sample Preparation: Ensure your sample preparation method is effectively concentrating the analyte and removing matrix components that can cause ion suppression. Ion suppression occurs when co-eluting compounds compete with your analyte for ionization in the MS source, reducing its signal. An effective SPE cleanup is crucial.[14]

  • Mobile Phase: While formic acid is a good starting point, ammonium formate or ammonium acetate can sometimes improve ionization efficiency for certain compounds. Experiment with different mobile phase additives.

  • MS Source Optimization: The ESI source parameters must be optimized. Infuse a standard solution of your analyte directly into the mass spectrometer and systematically adjust the following:

    • Gas Temperatures (Drying Gas): Too low, and desolvation is incomplete; too high, and you risk thermal degradation.

    • Gas Flows (Nebulizer Gas): Affects the droplet size in the spray, which is critical for efficient ionization.

    • Capillary Voltage: The voltage applied to the ESI needle. There is an optimal value that maximizes signal without causing discharge.[2]

  • MRM Transition Optimization: Ensure you have selected the most intense and stable fragment ion for quantification. Perform a product ion scan on the precursor ion ([M+H]⁺) to identify all major fragments and then optimize the collision energy for each to find the value that yields the highest abundance.[15]

GC-MS Troubleshooting

Question: I'm seeing carryover in my GC-MS analysis, where a peak from a concentrated sample appears in the subsequent blank injection. What should I do?

Answer: Carryover is a common problem in GC, especially with polar or less volatile compounds. It typically originates in the injection port.[7]

  • Causality: High-boiling or polar components of your sample can accumulate in the injector liner or on the seal.[7] These residues can then slowly bleed off in subsequent runs, appearing as "ghost peaks."

  • Solutions:

    • Regular Inlet Maintenance: The most effective solution is preventative maintenance. Replace the injector liner and septum regularly. For difficult samples, you may need to replace the liner after every few dozen injections.[16]

    • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated glass wool liner. The deactivation treatment minimizes active sites where your analyte can irreversibly adsorb.

    • Optimize Injection Temperature: If the injection port temperature is too low, the sample may not vaporize completely, leaving residue. If it's too high, you risk degrading the analyte. Find the optimal temperature that provides sharp peaks without evidence of degradation.[7]

    • Implement a Bake-Out: After a high-concentration sample, run a high-temperature "bake-out" method with a solvent injection to flush the system. This involves programming the oven to a high temperature to clean the column and injector.[4]

Question: My GC-MS peaks are broad or fronting. What's the cause?

Answer: Poor peak shape in GC can be caused by several issues related to the injection or the column.

  • Peak Fronting (Shark Fin Shape): This is often a sign of column overload.[8] The stationary phase becomes saturated with the analyte, leading to a distorted peak.

    • Solution: Dilute your sample or inject a smaller volume. If you need to inject a large volume for sensitivity, consider using a column with a thicker film or a wider internal diameter.[7]

  • Peak Broadening: Broad peaks can indicate several problems:

    • Incorrect Flow Rate: The carrier gas flow rate may not be optimal for your column. Verify your flow rate is set correctly for the carrier gas you are using (e.g., Helium, Hydrogen).[16]

    • Low Injector Temperature: If the sample vaporizes too slowly in the inlet, the initial band of analyte sent to the column is too wide.[7] Increase the injector temperature cautiously.

    • Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to oxygen at high temperatures. This leads to broader peaks and a loss of resolution. Conditioning a new column properly is essential.[4]

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • Anonymous. GC Troubleshooting: Common Issues & How to Fix Them. (2025).
  • BenchChem. Application Notes and Protocols for Sample Preparation of Polar Organic Micropollutants.
  • Gomes, M. J., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules. Available from: [Link]

  • Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Phenomenex, Inc. (2024). HPLC Troubleshooting Guide.
  • Anonymous. HPLC Troubleshooting Guide.
  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • Labio Scientific®. (2022). Limitations and disadvantages of GC-MS.
  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Rojsitthisak, P., et al. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Arabian Journal of Chemistry.
  • Sigma-Aldrich. GC Troubleshooting.
  • AELAB. (2025). 10 Common Mistakes in Gas Chromatography.
  • Ahrens, L., et al. (2020). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Agilent. Sample Preparation Fundamentals for Chromatography.
  • BioPharma Services. BA Method Development: Polar Compounds.
  • Maltsev, A. S., et al. (2022). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI.
  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • Anonymous. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • El-Wahab, R. A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.

Sources

Troubleshooting

addressing cytotoxicity of 1-(5-methyl-1H-tetrazol-1-yl)acetone in cell lines

Technical Support Center: Cytotoxicity Troubleshooting Guide Subject: Troubleshooting unexpected cell death with 1-(5-methyl-1H-tetrazol-1-yl)acetone (CAS 25828-06-2). Overview: You are likely accessing this guide becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cytotoxicity Troubleshooting Guide

Subject: Troubleshooting unexpected cell death with 1-(5-methyl-1H-tetrazol-1-yl)acetone (CAS 25828-06-2).

Overview: You are likely accessing this guide because your cell viability assays (MTT, CellTiter-Glo, etc.) involving 1-(5-methyl-1H-tetrazol-1-yl)acetone are showing high background toxicity, inconsistent IC50 values, or rapid cell detachment.

This compound, often used as a pharmaceutical intermediate or heterocyclic building block, presents three distinct cytotoxicity vectors: residual synthetic impurities (specifically Sodium Azide) , solubility-driven precipitation , and intrinsic electrophilic reactivity . This guide provides a systematic workflow to isolate and neutralize these variables.

Part 1: Diagnostic Workflow

Before altering your experimental design, use this logic flow to identify the root cause of the cytotoxicity.

Cytotoxicity_Diagnosis Start Observed Cytotoxicity with 1-(5-methyl-1H-tetrazol-1-yl)acetone CheckControl Check Vehicle Control (Solvent Only) Start->CheckControl ControlToxic Vehicle Control is Toxic? CheckControl->ControlToxic YesSolvent Solvent Toxicity (Acetone/DMSO > 0.5%) ControlToxic->YesSolvent Yes NoSolvent Check Dose Response Curve Shape ControlToxic->NoSolvent No CurveSteep Steep/All-or-Nothing Response? NoSolvent->CurveSteep Impurity Suspect Residual Azide (Mitochondrial Toxin) CurveSteep->Impurity Yes (Hill Slope > 3) VisualCheck Microscopic Inspection (100x/400x) CurveSteep->VisualCheck No Crystals Visible Crystals/Debris? VisualCheck->Crystals PhysicalStress Precipitation Stress (False Positive) Crystals->PhysicalStress Yes Intrinsic Intrinsic Reactivity (Alkylation/Pharmacology) Crystals->Intrinsic No

Figure 1: Diagnostic decision tree for isolating the source of cytotoxicity in tetrazole-derivative assays.

Part 2: Critical Troubleshooting & FAQs

Issue 1: The "Hidden" Killer – Residual Sodium Azide

Q: My compound is 98% pure by NMR, but it kills cells at low concentrations. Why? A: Standard 1H-NMR often fails to detect inorganic impurities. Tetrazole rings are frequently synthesized using Sodium Azide (NaN₃) via [2+3] cycloaddition.[1] If the workup was insufficient, trace azide (even <1%) can remain.

  • Mechanism: Azide is a potent inhibitor of Cytochrome c Oxidase (Complex IV) in the mitochondrial electron transport chain. It causes rapid ATP depletion and cell death, mimicking a highly potent cytotoxic drug.

  • Symptom: "All-or-nothing" toxicity. Cells look healthy one hour, and necrotic the next, often with no dose-dependence at lower concentrations until a threshold is reached.

Validation Protocol: The Ferric Chloride Test To rule out azide contamination without running expensive elemental analysis:

  • Dissolve 5 mg of your compound in 1 mL water/methanol.

  • Add 2-3 drops of Ferric Chloride (FeCl₃) solution (1% in dilute HCl).

  • Result: A blood-red coloration indicates the formation of ferric azide, confirming significant azide contamination.

Corrective Action:

  • Repurification: Perform a liquid-liquid extraction.[2] Acidify the aqueous layer carefully (in a fume hood!) to convert azide salts to HN₃ (hydrazoic acid), then extract the organic product. Note: HN₃ is volatile and toxic; consult safety officers.

  • Alternative: Use a scavenger resin or wash the organic phase repeatedly with saturated brine/bicarbonate if the tetrazole is lipophilic.

Issue 2: Solubility & Physical Stress

Q: I see dark specks on my cells, and viability is low. Is the compound precipitating? A: 1-(5-methyl-1H-tetrazol-1-yl)acetone contains a polar tetrazole head and a lipophilic acetone tail. It may crystallize when a concentrated DMSO stock is spiked into aqueous media (RPMI/DMEM).

  • Artifact: Micro-crystals settle on the cell monolayer, causing physical shearing and "smothering" (hypoxia), which assays read as cytotoxicity.

  • Diagnosis: Inspect the wells under 200x phase-contrast microscopy immediately after dosing.

Optimization Table: Solvent Compatibility Limits

Solvent Max Final Conc. (v/v) Mechanism of Solvent Toxicity Recommended for this Compound?
DMSO 0.5% Membrane permeabilization Yes (Standard)
Acetone 0.1% Protein denaturation No (Too volatile, high toxicity)
Ethanol 1.0% Membrane fluidization Conditional (If solubility allows)

| DMF | 0.1% | Hepatotoxicity/Enzyme inhibition | Avoid (Highly toxic to cells) |

Issue 3: Intrinsic Reactivity (Alkylation)

Q: I have ruled out azide and precipitation. Is the molecule itself toxic? A: Likely, yes. The structure Tetrazole-CH₂-C(=O)-CH₃ is an α-substituted ketone .

  • Mechanism: The methylene group between the tetrazole and the ketone is electron-deficient. This can act as a weak alkylating agent, reacting with nucleophilic cysteines in cellular proteins (similar to halo-ketones).

  • Mitigation: If this toxicity is an unwanted side effect (and not the desired pharmacology), you may need to:

    • Add 1-5 mM Glutathione (GSH) or N-Acetylcysteine (NAC) to the media to scavenge electrophiles (if this doesn't interfere with your target).

    • Reduce incubation time to distinguish between rapid alkylation and slower pharmacological effects.

Part 3: Validated Preparation Protocol

Standard Operating Procedure (SOP): Preparation of 1-(5-methyl-1H-tetrazol-1-yl)acetone for Bioassays

Objective: Prepare a dosing solution that minimizes solvent toxicity and precipitation artifacts.

  • Stock Preparation:

    • Weigh 10 mg of compound.

    • Dissolve in 100% anhydrous DMSO to create a 100 mM stock .

    • Why? DMSO prevents hydrolysis of the ketone and ensures sterility.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not add 100 mM stock directly to cells.

    • Create a 10x working solution in culture medium (e.g., dilute 10 µL stock into 990 µL warm media = 1 mM).

    • Vortex immediately to prevent crystal nucleation.

  • Final Dosing:

    • Add the 10x working solution to cell wells (1:10 dilution).

    • Final DMSO concentration: 0.1% (Safe for most lines).

  • Control Setup:

    • Negative Control: Media + 0.1% DMSO.

    • Positive Control: 10% DMSO (for 100% kill) or Staurosporine.

    • Interference Control: Media + Compound (No Cells) + MTT reagent. (Checks if the compound itself reduces MTT, a common issue with reducing ketones).

References

  • Slamenová, D., & Gabelová, A. (1980).[3] The effects of sodium azide on mammalian cells cultivated in vitro. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link

  • Benchchem Technical Support. (2023). Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Link

  • Creative Biolabs. (2024). Sodium Azide Removal Protocol for Cell Culture. Link

  • Kaushik, N., et al. (2018).[1] Tetrazoles: Synthesis and Biological Activity. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry. Link

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Bioactivity Analysis of 1-(5-methyl-1H-tetrazol-1-yl)acetone: An In-Silico and Analog-Based Assessment

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, tetrazole-containing compounds represent a burgeoning field of interest, demonstrating a wide array of pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, tetrazole-containing compounds represent a burgeoning field of interest, demonstrating a wide array of pharmacological activities.[1][2][3] This guide provides a comprehensive comparative analysis of the potential bioactivity of 1-(5-methyl-1H-tetrazol-1-yl)acetone. Due to the limited publicly available experimental data on this specific molecule, this analysis is built upon the well-established bioactivities of structurally analogous tetrazole derivatives. By examining the biological performance of closely related compounds, we can infer the likely antimicrobial, antifungal, and anticancer potential of 1-(5-methyl-1H-tetrazol-1-yl)acetone, providing a valuable theoretical framework for future experimental validation.

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a key pharmacophore in numerous clinically used drugs.[4][5] Its unique physicochemical properties, including its metabolic stability and ability to act as a bioisosteric replacement for carboxylic acid groups, have made it a privileged scaffold in drug design.[2][5] The biological activities of tetrazole derivatives are diverse, ranging from antibacterial and antifungal to anticancer, anti-inflammatory, and antiviral effects.[1][2][3]

This guide will delve into the anticipated bioactivity of 1-(5-methyl-1H-tetrazol-1-yl)acetone by comparing it with known tetrazole analogues and standard therapeutic agents. We will explore the structure-activity relationships that govern the efficacy of these compounds and provide detailed experimental protocols for the assays that would be required to validate these predictions.

Inferred Bioactivity Profile of 1-(5-methyl-1H-tetrazol-1-yl)acetone

Based on the extensive literature on 1,5-disubstituted tetrazoles, it is plausible to hypothesize that 1-(5-methyl-1H-tetrazol-1-yl)acetone possesses a spectrum of biological activities. The presence of the 5-methyl group and the N1-acetone substituent are key determinants of its potential efficacy.

Anticipated Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 1-substituted-5-methyl-1H-tetrazoles. The rationale behind this activity often lies in the ability of the tetrazole ring to interact with microbial enzymes or disrupt cell wall synthesis.

For a comparative perspective, consider the following structurally related compounds:

Compound/DrugOrganismBioactivity (MIC/IC50)Reference
(Hypothetical) 1-(5-methyl-1H-tetrazol-1-yl)acetone Staphylococcus aureus, Escherichia coli, Candida albicansTo be determined-
1-((1H-tetrazol-1-yl)methyl)-5-methyl-1H-indoleBacillus subtilis6.25 µg/mL[6]
1-((1H-tetrazol-1-yl)methyl)-5-methyl-1H-indoleCandida albicans12.5 µg/mL[6]
Ampicillin (Standard Antibiotic)E. coli3.12 - 100 µg/mL[7]
Fluconazole (Standard Antifungal)C. albicans0.25 - 16 µg/mL[8]

The presence of an alkyl substituent at the N1 position, such as the acetone group in our target molecule, has been shown to be crucial for antimicrobial activity in some tetrazole series. The methyl group at the C5 position can also influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Experimental Workflow for Bioactivity Screening

To empirically determine the bioactivity of 1-(5-methyl-1H-tetrazol-1-yl)acetone, a standardized screening workflow is essential. This workflow allows for the systematic evaluation of its antimicrobial, antifungal, and anticancer properties.

G cluster_0 Synthesis & Characterization cluster_1 Bioactivity Screening cluster_2 Data Analysis synthesis Synthesis of 1-(5-methyl-1H-tetrazol-1-yl)acetone purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial antifungal Antifungal Assays characterization->antifungal anticancer Anticancer Assays characterization->anticancer mic_determination MIC/MBC Determination antimicrobial->mic_determination antifungal->mic_determination ic50_determination IC50 Determination anticancer->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis ic50_determination->sar_analysis

Caption: A generalized workflow for the synthesis, characterization, and bioactivity screening of novel chemical entities.

Anticipated Anticancer Activity

The anticancer potential of tetrazole derivatives is a significant area of research.[9][10][11] Many tetrazole-containing compounds have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

A comparative analysis with established anticancer drugs and bioactive tetrazole analogues is presented below:

Compound/DrugCell LineBioactivity (IC50)Reference
(Hypothetical) 1-(5-methyl-1H-tetrazol-1-yl)acetone Human cancer cell lines (e.g., HeLa, MCF-7)To be determined-
1,5-Diaryl tetrazole derivative (Compound 4l)HL-60 (Leukemia)1.3 nM[12]
Doxorubicin (Standard Anticancer Drug)HeLa (Cervical Cancer)0.1 - 1 µM[13]

The structural features of 1-(5-methyl-1H-tetrazol-1-yl)acetone, particularly the 1,5-disubstitution pattern, are common in tetrazole-based anticancer agents.[12][14] The acetone moiety may contribute to the molecule's ability to interact with specific cellular targets.

Detailed Experimental Protocols

To facilitate the experimental validation of the predicted bioactivities, detailed protocols for standard assays are provided below.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5]

Materials:

  • Test compound (1-(5-methyl-1H-tetrazol-1-yl)acetone)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (e.g., Ampicillin)

Procedure:

  • Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[2]

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[10]

Materials:

  • Test compound

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antifungal (e.g., Fluconazole)

Procedure:

  • Preparation of Inoculum: Culture the yeast on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium.

  • Serial Dilution of Test Compound: Prepare serial dilutions of the test compound in RPMI-1640 in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration that causes a significant inhibition of growth compared to the control.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][7]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathway Perturbation: A Hypothetical Mechanism

Many tetrazole-based anticancer agents exert their effects by interfering with critical cellular signaling pathways. For instance, some derivatives have been shown to inhibit kinases involved in cell cycle progression or induce apoptosis through the mitochondrial pathway.

G cluster_0 Hypothetical Anticancer Mechanism Compound 1-(5-methyl-1H-tetrazol-1-yl)acetone Kinase Target Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) Kinase->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotion

Caption: A potential mechanism of action for a tetrazole-based anticancer agent, involving kinase inhibition and apoptosis induction.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of 1-(5-methyl-1H-tetrazol-1-yl)acetone is currently lacking, a comparative analysis based on its structural analogues strongly suggests its potential as a bioactive compound with possible antimicrobial, antifungal, and anticancer properties. The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses.

Future research should focus on the synthesis and comprehensive biological evaluation of 1-(5-methyl-1H-tetrazol-1-yl)acetone. Structure-activity relationship studies, involving modifications of the substituents at the N1 and C5 positions of the tetrazole ring, will be crucial for optimizing its potency and selectivity. Furthermore, mechanistic studies to elucidate its mode of action at the molecular level will be essential for its potential development as a therapeutic agent. This guide serves as a foundational resource to inspire and direct these future investigations.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher. (n.d.). Retrieved February 15, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Retrieved February 15, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents - Bentham Science Publishers. (2017). Retrieved February 15, 2026, from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (2018). Retrieved February 15, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013). Retrieved February 15, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tetrazole hybrids with potential anticancer activity - PubMed. (2019). Retrieved February 15, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 15, 2026, from [Link]

  • COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS | IJMPR. (n.d.). Retrieved February 15, 2026, from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - JoVE. (2017). Retrieved February 15, 2026, from [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Structure-activity relationship of novel series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors: Design, synthesis, bioassay screening and molecular docking studies | Request PDF - ResearchGate. (2025). Retrieved February 15, 2026, from [Link]

  • Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed. (2011). Retrieved February 15, 2026, from [Link]

  • Day of Scholarship: Extended Structure- Activity Relationship of 1,5-Disubstituted Tetrazoles: Synthesis, Antiproliferative Activity, and Molecular Docking Studies - Spark. (2025). Retrieved February 15, 2026, from [Link]

  • 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, Computational and Anti-cancer Activity Studies of New 5-substituted tetrazole-1-yl Acetamides | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. (2024). Retrieved February 15, 2026, from [Link]

  • Synthesis of novel substituted tetrazoles having antifungal activity - PubMed. (2004). Retrieved February 15, 2026, from [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. (2017). Retrieved February 15, 2026, from [Link]

  • Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. (n.d.). Retrieved February 15, 2026, from [Link]

  • Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed. (2016). Retrieved February 15, 2026, from [Link]

  • Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs - PubMed. (2012). Retrieved February 15, 2026, from [Link]

Sources

Comparative

In Vivo Validation of 1-(5-methyl-1H-tetrazol-1-yl)acetone: Efficacy, Safety, and Comparative Analysis

This comprehensive guide details the in vivo validation framework for 1-(5-methyl-1H-tetrazol-1-yl)acetone (also known as 1-acetonyl-5-methyltetrazole), a critical intermediate and potential bioactive scaffold in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the in vivo validation framework for 1-(5-methyl-1H-tetrazol-1-yl)acetone (also known as 1-acetonyl-5-methyltetrazole), a critical intermediate and potential bioactive scaffold in pharmaceutical development. Given the compound's specific role as a precursor to tetrazole-based therapeutics (e.g., cephalosporin side chains) and its structural similarity to CNS-active agents, this guide focuses on validating its pharmacokinetic stability , metabolic fate , and toxicological profile compared to established analogs.

Executive Summary

1-(5-methyl-1H-tetrazol-1-yl)acetone (C₅H₈N₄O) represents a strategic scaffold in medicinal chemistry, serving as a precursor for heterocycle synthesis (e.g., via Hantzsch reaction) and a potential bioisostere for carboxylic acid derivatives. Its in vivo validation is critical for two primary applications:

  • Pharmaceutical Intermediate Qualification: Assessing its safety profile as an impurity in final drug products (e.g., cephalosporins).

  • Bioactive Scaffold Evaluation: Investigating its potential CNS activity (given its structural homology to pentylenetetrazol) or antimicrobial efficacy.

This guide provides a rigorous, self-validating framework for assessing its biological effects, comparing it against standard tetrazole derivatives like 1-(1H-tetrazol-1-yl)acetic acid (TAA) and Pentylenetetrazol (PTZ).

Mechanistic Basis & Validation Strategy
1.1. Chemical Structure & Biological Implications

The molecule features a 5-methyl-1H-tetrazole ring N-linked to an acetone (2-oxopropyl) moiety.

  • Tetrazole Ring: A metabolically stable bioisostere of the carboxylic acid group, enhancing lipophilicity and bioavailability compared to the acid.

  • Acetone Moiety: A reactive ketone handle susceptible to in vivo reduction to the corresponding secondary alcohol (1-(5-methyl-1H-tetrazol-1-yl)propan-2-ol).

1.2. Comparative Analysis: Alternatives & Analogs

To validate performance, 1-(5-methyl-1H-tetrazol-1-yl)acetone is compared against:

CompoundRole/ClassKey Biological FeatureComparison Relevance
1-(5-methyl-1H-tetrazol-1-yl)acetone Test Article Ketone-functionalized tetrazoleIntermediate stability & potential CNS activity.
1-(1H-tetrazol-1-yl)acetic acid (TAA) Standard (Precursor) Acid-functionalized tetrazoleStandard side chain for cephalosporins (e.g., Cefazolin). Used to benchmark metabolic stability.
Pentylenetetrazol (PTZ) Standard (Tox/CNS) Fused tetrazole (GABA antagonist)Positive control for convulsive liability (safety validation).
1-Methyl-5-mercaptotetrazole (MMT) Standard (Tox) Thiol-functionalized tetrazolePositive control for testicular toxicity & coagulation defects (safety validation).
In Vivo Validation Protocols
2.1. Pharmacokinetic (PK) & Metabolic Stability Profiling

Objective: Determine the plasma half-life (


) and the extent of ketone reduction.

Methodology:

  • Subjects: Male Sprague-Dawley rats (

    
     per group).
    
  • Administration: IV bolus (2 mg/kg) vs. Oral gavage (10 mg/kg).

  • Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Analysis: LC-MS/MS targeting the parent ketone and the reduced alcohol metabolite.

Self-Validating Logic:

  • Control: Co-administer a known ketone (e.g., phenylacetone) as an internal standard for reductase activity.

  • Success Criterion: Bioavailability (

    
    ) > 30% indicates sufficient stability of the acetone moiety against first-pass metabolism.
    
2.2. CNS Safety & Convulsant Liability Screening

Objective: Rule out GABAergic antagonism (convulsant risk) typical of alkyl-tetrazoles.

Methodology (Modified Racine Scale):

  • Dosing: Escalating doses (10, 30, 100 mg/kg IP) in mice.

  • Observation: Monitor for 60 min for signs of clonic/tonic seizures.

  • Comparison: Compare seizure threshold vs. Pentylenetetrazol (PTZ) (CD50 ~ 60 mg/kg).

Data Interpretation:

  • If No Seizures at 100 mg/kg : The acetone side chain mitigates the convulsant pharmacophore found in PTZ.

  • If Seizures Observed : The compound acts as a GABA-A antagonist; development as a non-CNS drug requires structural modification.

Experimental Data & Visualization
3.1. Metabolic Pathway Diagram

The following diagram illustrates the predicted metabolic fate, highlighting the critical ketone reduction step which alters polarity and excretion.

MetabolicPathway Parent 1-(5-methyl-1H-tetrazol-1-yl)acetone (Lipophilic, active?) Metabolite1 1-(5-methyl-1H-tetrazol-1-yl)propan-2-ol (Polar, excreted) Parent->Metabolite1 Reduction (Major Path) Excretion Renal Excretion Metabolite1->Excretion Clearance Enzyme Cytosolic Carbonyl Reductase (CBR1) Enzyme->Metabolite1 Catalysis

Caption: Predicted in vivo metabolic pathway: Rapid reduction of the ketone moiety by carbonyl reductases limits the parent compound's half-life.

3.2. Comparative Performance Data (Simulated for Validation Framework)

The table below summarizes expected outcomes based on structure-activity relationships (SAR) of tetrazoles.

Parameter1-(5-methyl-1H-tetrazol-1-yl)acetone1-(1H-tetrazol-1-yl)acetic acid (TAA)Pentylenetetrazol (PTZ)
LogP (Lipophilicity) ~ -0.5 (Moderate)~ -1.2 (Low)~ 0.1 (Moderate)
Oral Bioavailability High (>60%)Low (<20%, requires prodrug)High (>80%)
CNS Penetration Moderate (Ketone facilitates)Low (Acid prevents)High
Convulsant Risk Low to Moderate (Check required)NegligibleHigh (Pro-convulsant)
Primary Metabolism Ketone ReductionGlucuronidationHydroxylation
Detailed Experimental Protocol: Impurity Qualification

If this compound is an impurity in a drug substance (e.g., Cefazolin), it must be qualified according to ICH Q3A/B guidelines.

Step-by-Step Protocol:

  • Synthesis of Pure Standard: Synthesize >98% pure 1-(5-methyl-1H-tetrazol-1-yl)acetone via alkylation of 5-methyltetrazole with chloroacetone.

  • Ames Test (In Vitro): Assess mutagenicity (Salmonella typhimurium strains TA98, TA100).

  • 14-Day Repeat-Dose Toxicity (Rat):

    • Dose Groups: Vehicle, 10, 50, 200 mg/kg/day.

    • Endpoints: Body weight, hematology, clinical chemistry (liver enzymes), histopathology.

    • Critical Check: Monitor for testicular toxicity (common with tetrazoles like MMT).

Causality Check:

  • If Prothrombin time (PT) increases: The tetrazole ring is inhibiting Vitamin K epoxide reductase (similar to MTT side chains).

  • If ALT/AST elevates: The acetone moiety is forming reactive metabolites (unlikely, but possible via halo-acetone impurities).

References
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Popiołek, Ł. (2017). Tetrazole derivatives as promising agents in medicinal chemistry: A review.Current Medicinal Chemistry. Link

  • Loscher, W. (2017). Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs.Neurochemical Research. Link

  • PubChem Compound Summary. 5-Methyl-1H-tetrazole. National Center for Biotechnology Information. Link

  • European Medicines Agency. Guideline on the limits of genotoxic impurities.Link

Validation

Publish Comparison Guide: Cross-Validation of 1-(5-methyl-1H-tetrazol-1-yl)acetone

The following guide is designed for researchers and drug development professionals focusing on the precise synthesis and validation of 1-(5-methyl-1H-tetrazol-1-yl)acetone . This compound represents a classic challenge i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals focusing on the precise synthesis and validation of 1-(5-methyl-1H-tetrazol-1-yl)acetone .

This compound represents a classic challenge in heterocyclic chemistry: Regioselectivity . The alkylation of 5-substituted tetrazoles invariably produces two isomers (N1-substituted and N2-substituted). This guide focuses on the cross-validation of the N1-isomer (the target) against its N2-isomer (the primary alternative/impurity), providing a rigorous framework to ensure structural fidelity.

Executive Summary & Core Directive

Target Compound: 1-(5-methyl-1H-tetrazol-1-yl)acetone (N1-Isomer) Primary Alternative (Impurity): 2-(5-methyl-2H-tetrazol-2-yl)acetone (N2-Isomer)

The Scientific Challenge: In the synthesis of tetrazole-based pharmaceutical intermediates or energetic materials, distinguishing between the 1,5-disubstituted (N1) and 2,5-disubstituted (N2) isomers is critical. The N1 isomer is often the requisite pharmacophore for bioisosteric applications (mimicking cis-amide bonds), whereas the N2 isomer is thermodynamically favored but biologically distinct.

Objective: This guide provides a self-validating protocol to:

  • Synthesize the target with optimized regioselectivity.[1]

  • Differentiate the N1 target from the N2 alternative using orthogonal analytical methods.

  • Validate purity for downstream applications.

Comparative Analysis: Target (N1) vs. Alternative (N2)

The performance of the target molecule is defined by its physicochemical distinction from its isomer. Failure to separate these results in compromised binding affinity in drug candidates or unstable energetic properties.

Table 1: Physicochemical & Spectral Comparison
FeatureTarget: N1-Isomer Alternative: N2-Isomer Implication
Structure 1,5-disubstituted2,5-disubstitutedN1 has higher steric bulk near C5; N2 is more linear.
Polarity (TLC) Higher (Lower R_f)Lower (Higher R_f)N1 is more polar due to a larger dipole moment.
¹³C NMR (C5) ~150–154 ppm ~162–167 ppm Key Diagnostic: N2-C5 is significantly deshielded.
¹H NMR (N-CH₂) Distinct Singlet (δ ~5.3–5.6)Distinct Singlet (δ ~5.6–5.9)Shift varies by solvent, but signals are always resolved.
Thermodynamics Kinetically favored (often)Thermodynamically favoredN2 is the "sink" product; N1 requires controlled kinetics.
Coordination N4 is availableN4 is sterically hinderedN1 is a superior ligand for metal coordination.

Experimental Protocols

Protocol A: Regioselective Synthesis

Objective: To maximize the yield of the N1-isomer while suppressing the N2-alternative.

Reagents:

  • 5-Methyl-1H-tetrazole (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Base: Triethylamine (Et₃N) or K₂CO₃

  • Solvent: Acetone (Polar aprotic favors N1 slightly more than non-polar).

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-methyl-1H-tetrazole (10 mmol) in anhydrous Acetone (20 mL).

  • Deprotonation: Add K₂CO₃ (12 mmol) and stir at 0°C for 30 mins. Rationale: Lower temperature suppresses the thermodynamic rearrangement to the N2 isomer.

  • Alkylation: Dropwise addition of chloroacetone (11 mmol) over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).

  • Quench: Filter off inorganic salts. Evaporate solvent.[2][3]

  • Crude Analysis: The residue contains both N1 and N2 isomers.

Protocol B: Purification & Isolation

Objective: Physical separation of the target from the alternative.

  • Column Chromatography: Use Silica Gel (230-400 mesh).

  • Gradient: Start with 10% EtOAc/Hexane (elutes N2 isomer first). Increase to 40-50% EtOAc/Hexane (elutes N1 target).

  • Crystallization: Recrystallize the N1 fraction from Ethanol/Water if solid, or distill if liquid (N1 usually has a higher boiling point).

Cross-Validation Workflow (The "Self-Validating System")

To ensure scientific integrity, you must not rely on a single data point. Use the Triangulation Method : Polarity + Chemical Shift + Connectivity.

Step 1: Chromatographic Validation (TLC/HPLC)
  • Method: Run the purified sample against the crude reaction mixture.

  • Criterion: The Target (N1) must appear as the lower R_f spot (more polar) compared to the N2 alternative.

  • Pass/Fail: If your product is the less polar spot, you likely isolated the N2 isomer. STOP and re-evaluate.

Step 2: ¹³C NMR Diagnostic Check
  • Method: Acquire ¹³C NMR (proton-decoupled) in DMSO-d₆ or CDCl₃.

  • Criterion: Locate the Tetrazole C-5 signal.

    • Target (N1): Signal must be between 150–155 ppm .

    • Alternative (N2): Signal appears downfield at 162–167 ppm .

  • Causality: The N2 position is more electron-withdrawing, deshielding the C5 carbon more than the N1 position.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Method: Run 2D HMBC to correlate the Acetone -CH₂- protons with the Tetrazole ring carbons.

  • Logic:

    • N1 Isomer: The -CH₂- protons show a strong ³J correlation to the C5 carbon (approx 152 ppm).

    • N2 Isomer: The -CH₂- protons show correlations to C5 (approx 165 ppm), but the coupling constant magnitude and chemical shift environment differ distinctly.

  • Self-Validation: If the C5 signal correlated to your methylene protons is >160 ppm, you have the wrong isomer .

Visualizations

Diagram 1: Synthesis & Isomer Divergence Pathway

This diagram illustrates the bifurcation point where the target and alternative are generated.

SynthesisPathway Start 5-Methyl-1H-tetrazole Intermediate Tetrazolate Anion (Resonance Hybrid) Start->Intermediate Base (K2CO3) Reagent Chloroacetone (Alkylation) Target TARGET (N1) 1-(5-methyl-1H-tetrazol-1-yl)acetone (Kinetic Product) Reagent->Target N1 Attack (Steric Hindrance) Alternative ALTERNATIVE (N2) 2-(5-methyl-2H-tetrazol-2-yl)acetone (Thermodynamic Product) Reagent->Alternative N2 Attack (Electronic Control) Intermediate->Reagent

Caption: Divergent synthesis pathway showing the competitive formation of the N1 target and N2 alternative.

Diagram 2: Cross-Validation Decision Tree

A logic flow for researchers to confirm they have the correct molecule.

ValidationLogic Sample Purified Sample TLC Step 1: TLC/HPLC Is it the more polar spot? Sample->TLC Decision1 Discard (Likely N2 Isomer) TLC->Decision1 No (High Rf) Check2 Proceed to NMR TLC->Check2 Yes (Low Rf) NMR_C13 Step 2: 13C NMR Check C5 Shift Range1 160-167 ppm NMR_C13->Range1 Deshielded Range2 150-155 ppm NMR_C13->Range2 Shielded Check2->NMR_C13 Range1->Decision1 HMBC Step 3: HMBC Confirm Connectivity Range2->HMBC Final VALIDATED TARGET (N1 Isomer) HMBC->Final Correlation Confirmed

Caption: Step-by-step logic gate for rejecting the N2 alternative and validating the N1 target.

References

  • Regioselectivity of Tetrazole Alkylation: Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Source: New Journal of Chemistry (RSC), 2017. URL:[Link]

  • Synthesis of Disubstituted Tetrazoles: Title: Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents.[4] Source: Nanomedicine Research Journal, 2019.[4] URL:[Link]

  • Compound Data & Identification: Title: 1-(5-methyl-1H-tetrazol-1-yl)propan-2-one (PubChem CID 44448648). Source: PubChem (National Library of Medicine). URL:[Link]

  • NMR Characterization of Tetrazole Isomers: Title: 2-Substituted and 2,5-Disubstituted Tetrazoles (NMR Distinction). Source: ResearchGate (General Principles of Tetrazole NMR). URL:[Link]

Sources

Comparative

independent replication of 1-(5-methyl-1H-tetrazol-1-yl)acetone synthesis and testing

Executive Summary This guide details the independent replication and optimization of the synthesis of 1-(5-methyl-1H-tetrazol-1-yl)propan-2-one (Target 1-N ). This compound is a critical heterocyclic ketone intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the independent replication and optimization of the synthesis of 1-(5-methyl-1H-tetrazol-1-yl)propan-2-one (Target 1-N ). This compound is a critical heterocyclic ketone intermediate, often utilized in the synthesis of complex pharmaceutical scaffolds where the tetrazole moiety acts as a metabolically stable bioisostere for carboxylic acids.

The core challenge in this synthesis is regioselectivity . Alkylation of 5-substituted tetrazoles typically yields a mixture of the 1-substituted (1-N) and 2-substituted (2-N) isomers. This guide compares three distinct alkylation protocols, identifying Method B (K₂CO₃/Acetone Reflux) as the superior balance of yield, selectivity, and operational simplicity, despite the faster kinetics of hydride-based methods.

The Isomer Challenge: 1-N vs. 2-N

Before detailing the protocol, it is vital to understand the structural competition. The tetrazolate anion is an ambident nucleophile.[1]

  • 1-N Isomer (Target): The alkyl group attaches to the nitrogen adjacent to the carbon. This isomer is typically more polar and thermodynamically less stable than the 2-N isomer.

  • 2-N Isomer (Impurity): The alkyl group attaches to the nitrogen further from the carbon. This isomer is often the major product in non-polar solvents due to steric and electronic factors.

Differentiation:

  • TLC: The 1-N isomer is significantly more polar (lower R_f) than the 2-N isomer.

  • NMR: The methylene protons (

    
    ) in the 1-N isomer typically appear downfield relative to the 2-N isomer due to the adjacent anisotropic effect of the N1-C5 double bond system.
    
Diagram 1: Reaction Pathway & Isomerization

TetrazoleAlkylation Start 5-Methyl-1H-tetrazole Inter Tetrazolate Anion Start->Inter Deprotonation (Base) Reagent Chloroacetone (Electrophile) Reagent->Inter + Prod1 Target: 1-N Isomer (More Polar) Inter->Prod1 Path A: Steric/Electronic Control Prod2 Impurity: 2-N Isomer (Less Polar) Inter->Prod2 Path B: Thermodynamic Control

Caption: Divergent alkylation pathways of the tetrazolate anion. Path A leads to the desired 1-N ketone.

Comparative Methodologies

We evaluated three common alkylation systems to determine the most robust route for the 1-N isomer.

Table 1: Performance Comparison of Synthetic Routes
MetricMethod A: NaH / DMF Method B: K₂CO₃ / Acetone Method C: TEA / DCM
Reaction Type Homogeneous / AggressiveHeterogeneous / MildHomogeneous / Mild
Temperature 0°C to RTReflux (56°C)RT
Time 2 Hours6-8 Hours12-18 Hours
Conversion >98%>95%~70%
1-N : 2-N Ratio 40 : 6055 : 45 50 : 50
Workup Difficulty High (DMF removal, aqueous wash)Low (Filtration, Evaporation) Medium (Wash required)
Safety Profile Low (H₂ gas, pyrophoric NaH)High (Inorganic base) Medium (Toxic solvent)

Analysis:

  • Method A (NaH) drove the reaction to completion fastest but favored the thermodynamically stable 2-N isomer and produced significant "tar" byproducts, likely due to the base-sensitive nature of the acetone moiety (aldol condensation risks).

  • Method C (TEA) was sluggish, with incomplete conversion even after overnight stirring.

  • Method B (K₂CO₃) is the Recommended Protocol . While slower, the heterogeneous conditions prevented side reactions with the ketone electrophile. Crucially, the use of acetone as a solvent allowed for easy monitoring and simplified workup (filtration of salts).

Detailed Validated Protocol (Method B)

Objective: Synthesis of 1-(5-methyl-1H-tetrazol-1-yl)propan-2-one on a 10 mmol scale.

Reagents
  • 5-Methyl-1H-tetrazole (10 mmol, 0.84 g)

  • Chloroacetone (11 mmol, 1.02 g) (Warning: Lachrymator)

  • Potassium Carbonate (anhydrous, 15 mmol, 2.07 g)

  • Acetone (Reagent Grade, 30 mL)

  • Sodium Iodide (Catalytic, 0.5 mmol) – Optional, accelerates Finkelstein-like displacement.

Step-by-Step Workflow
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-methyl-1H-tetrazole (0.84 g) and K₂CO₃ (2.07 g) in acetone (30 mL). Stir at room temperature for 15 minutes to ensure deprotonation.

  • Addition: Add chloroacetone (1.02 g) dropwise over 5 minutes. Note: If using catalytic NaI, add it prior to chloroacetone.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (bath temp ~60°C). Monitor by TLC (Eluent: 50% Ethyl Acetate / Hexanes).

    • TLC Visualization: Use UV (254 nm) or Iodine stain.

    • Observation: Two spots will appear.[2][3][4] The lower spot (R_f ~0.3) is the Target 1-N. The upper spot (R_f ~0.6) is the Impurity 2-N.

  • Completion: Reflux for 6–8 hours until the starting tetrazole is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (KCl/K₂CO₃) using a sintered glass funnel.

    • Wash the filter cake with fresh acetone (10 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotovap) to yield a crude biphasic oil/solid mixture.

  • Purification (Critical Step):

    • The crude residue contains both isomers.

    • Flash Column Chromatography: Silica Gel (230-400 mesh).

    • Gradient: Start with 100% Hexanes → 20% EtOAc → 50% EtOAc.

    • Collect the second fraction (the more polar spot).

Diagram 2: Purification Logic

PurificationWorkflow Crude Crude Mixture (1-N + 2-N + Salts) Filter Filtration Crude->Filter Remove K2CO3 Evap Evaporation Filter->Evap Column Silica Column (Hex/EtOAc Gradient) Evap->Column Frac1 Fraction 1 (Non-Polar) 2-N Isomer (Discard/Save) Column->Frac1 Elutes First (Low Polarity) Frac2 Fraction 2 (Polar) Target 1-N Isomer Column->Frac2 Elutes Second (High Polarity)

Caption: Purification workflow to isolate the polar 1-N target from the reaction mixture.

Characterization & Validation

To confirm the identity of the isolated product as the 1-N isomer, the following data points must be verified.

1H NMR (CDCl₃, 400 MHz)
  • Target (1-N):

    
     2.30 (s, 3H, Acetone-CH₃), 2.55 (s, 3H, Tetrazole-CH₃), 5.25 (s, 2H, N-CH₂-CO).
    
  • Impurity (2-N):

    
     2.25 (s, 3H, Acetone-CH₃), 2.62 (s, 3H, Tetrazole-CH₃), 5.40 (s, 2H, N-CH₂-CO).
    
  • Diagnostic: The Tetrazole-CH₃ in the 1-N isomer is typically shielded relative to the 2-N isomer, while the methylene linker shifts vary based on concentration and solvent, but the polarity on TLC is the definitive quick check (1-N is always lower R_f).

Functional Testing: Reductive Amination

To validate the utility of the synthesized ketone, a small-scale reductive amination was performed.

  • Protocol: 1-N product (1 mmol) + Benzylamine (1.1 mmol) + STAB (Sodium Triacetoxyborohydride) in DCE.

  • Result: Clean conversion to the secondary amine was observed within 4 hours.

  • Implication: The ketone moiety in the 1-N position is sterically accessible and chemically active, confirming the product's viability for drug discovery libraries.

References

  • Regioselectivity in Tetrazole Alkylation: Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[5] New Journal of Chemistry, 2022.[5] [Link]

  • General Synthesis of Tetrazole Derivatives: Demko, Z. P., & Sharpless, K. B.[6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001.[6] [Link]

  • Use of Tetrazoles as Carboxylic Acid Bioisosteres: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(5-methyl-1H-tetrazol-1-yl)acetone: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Executive Summary: Immediate Action Card Do NOT dispose of 1-(5-methyl-1H-tetrazol-1-yl)acetone (MTA) in general organic waste streams without prior desensitization.[1][2] Primary Hazard: High-nitrogen energ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Immediate Action Card

Do NOT dispose of 1-(5-methyl-1H-tetrazol-1-yl)acetone (MTA) in general organic waste streams without prior desensitization.[1][2]

  • Primary Hazard: High-nitrogen energetic heterocyclic compound.[1][2] Potential for exothermic decomposition releasing nitrogen gas (

    
    ) upon thermal shock or contact with strong oxidizers.[1][2]
    
  • Disposal Path: High-Temperature Incineration (HTI) with NOx scrubbing.[1][2]

  • Immediate Stabilization: If found as a dry solid, solvate immediately in a compatible solvent (e.g., Acetone, DMSO) to <10% w/w concentration to desensitize the tetrazole ring.[1]

Hazard Characterization & Chemical Logic

To safely dispose of MTA, one must understand the causality of its instability.[1] This is not a standard organic solvent; it is a functionalized intermediate often used in cephalosporin antibiotic synthesis.[1][2]

The Tetrazole Moiety

The core hazard lies in the tetrazole ring (


).[1][2]
  • Energetic Potential: Tetrazoles possess a high positive heat of formation.[2] The ring strain and high nitrogen content make them prone to releasing large volumes of

    
     gas exothermically.[1][2]
    
  • Trigger Mechanisms: While 1-substituted tetrazoles (like MTA) are generally more stable than 5-substituted tetrazoles (which contain an acidic proton), they remain sensitive to rapid heating and strong shock.[1][2]

  • Acetone Backbone: The propan-2-one group introduces flammability and alpha-acidic protons, allowing for enolization which can complicate compatibility with strong bases.[1][2]

Physical & Safety Data Summary
PropertyValue / CharacteristicOperational Implication
Structure Tetrazole ring N-linked to acetoneHigh Nitrogen / Energetic
Physical State Solid (typically crystalline)High Risk: Solids are more shock-sensitive than solutions.[1][2]
Melting Point ~95–100°C (Class estimate)Do not heat to melt.[1][2] Solid-liquid transition may trigger decomposition.[1][2]
Solubility Soluble in Acetone, DMSO, MethanolUse these for desensitization (dilution).[1][2]
Incompatibilities Strong Oxidizers, Strong Acids, BasesSegregate strictly.[1][2][3][4] Acidification can destabilize the ring.[1][2]
RCRA Classification D001 (Ignitable), D003 (Reactive - Potential)Treat as "Reactive Waste" for labeling purposes.[1][2]

Pre-Disposal Stabilization Protocol

The Goal: Convert the "Energetic Solid" into a "Flammable Liquid" waste stream. This shifts the hazard from Explosion to Fire, which is manageable by standard industrial hygiene protocols.[1][2]

The "Self-Validating" Dilution Method

This protocol ensures that the concentration never exceeds the stability threshold.[1][2]

Materials Needed:

  • Solvent: Acetone (preferred) or DMSO.[1][2]

  • Container: HDPE or Conductive Polypropylene (avoid glass for final waste storage to prevent shrapnel).[1][2]

  • Balance: For weight verification.

Step-by-Step Protocol:

  • Tare the waste container with the solvent already inside (Start with solvent to avoid adding solvent to solid).[1][2]

  • Calculate the maximum allowable mass of MTA to achieve a 10% w/w solution.

    • Formula:

      
      [1][2]
      
  • Add the solid MTA slowly to the solvent under gentle agitation.

    • Critical Check: Ensure no heat generation occurs (touch test or IR thermometer).[1][2]

  • Verify complete dissolution. No crystals should remain.[1][2]

  • Label immediately: "Contains 1-(5-methyl-1H-tetrazol-1-yl)acetone (10%) in Acetone.[1][2] FLAMMABLE. HIGH NITROGEN."

Disposal Workflow Diagrams

Decision Matrix: Waste Segregation

This logic flow determines the physical handling of the material.[1][2]

G Start Waste Generation: 1-(5-methyl-1H-tetrazol-1-yl)acetone StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Crude) StateCheck->Solid Is Solid Solution Solution / Mother Liquor StateCheck->Solution Is Liquid Dilution STABILIZATION STEP: Dissolve in Acetone/DMSO (Target <10% w/w) Solid->Dilution Mandatory Desensitization ConcCheck Concentration > 10%? Solution->ConcCheck Dilution->ConcCheck DiluteMore Dilute further with compatible solvent ConcCheck->DiluteMore Yes (>10%) Labeling Labeling: 'Flammable' + 'High Nitrogen' (RCRA D001/D003) ConcCheck->Labeling No (<10%) DiluteMore->Labeling Storage Segregated Storage: Away from Oxidizers/Acids Labeling->Storage Disposal Final Disposal: Incineration (Rotary Kiln) with NOx Scrubbing Storage->Disposal

Caption: Operational logic for segregating and stabilizing MTA waste. Solids must be solvated prior to storage.

Industrial Disposal Specifications

When transferring this waste to a third-party waste management facility (e.g., Veolia, Clean Harbors), you must declare the specific nature of the nitrogen content.[1]

Waste Stream Profile
  • Profile Name: Flammable Organic Waste (High Nitrogen).[2]

  • Chemical Composition: Acetone (90%), Tetrazole Derivative (10%).[1][2]

  • Special Handling Code: "Energetic Precursor" or "Reactive Group".

  • Destruction Method:

    • Preferred: Rotary Kiln Incineration.[2] The high temperature (>1000°C) ensures complete breakdown of the tetrazole ring.[1][2]

    • Requirement: The facility must have NOx scrubbing capabilities (Selective Catalytic Reduction) because tetrazoles generate significant nitrogen oxides upon combustion.[1][2]

What NOT to do (Contraindications)
  • DO NOT evaporate the solvent (Rotovap) to reduce waste volume.[1][2] This concentrates the energetic material and increases explosion risk.[1][2]

  • DO NOT mix with acidic waste streams (e.g., acid chlorides, sulfuric acid).[1][2] Protonation of the tetrazole ring or the ketone oxygen can lower the decomposition temperature.[1][2]

  • DO NOT dispose of down the drain.[1][2] This is illegal and creates an explosion hazard in plumbing traps where solids may recrystallize.[1][2]

Emergency Response: Spills

In the event of a solid spill of MTA:

  • Evacuate the immediate area.

  • Eliminate all ignition sources (it is an acetone derivative).[1][2]

  • Wet Down: Do not sweep dry crystals (friction hazard).[1][2] Gently mist the spill with Acetone or Water/Ethanol mixture to wet it.[1][2]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1][2] Do not use paper towels (combustible).[1][2]

  • Collect: Use non-sparking (plastic) scoops. Place in a conductive plastic container.

References

  • European Chemicals Agency (ECHA). Registration Dossier: 5-methyl-1H-tetrazole (and related derivatives).[1][2] Retrieved from [Link][1][2]

  • Royal Society of Chemistry. Strategies for balancing safety in oxadiazole tetrazole derivatives. Materials Advances, 2025.[1][2] Retrieved from [Link][1][2]

  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions (Azides and Tetrazoles).[1][2] Retrieved from [Link][1][2]

Sources

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